molecular formula C10H12Cl2N2 B194376 1-(2,6-Dichlorophenyl)piperazine CAS No. 63386-61-8

1-(2,6-Dichlorophenyl)piperazine

Cat. No.: B194376
CAS No.: 63386-61-8
M. Wt: 231.12 g/mol
InChI Key: JIJMTXRHRBBARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dichlorophenyl)piperazine is a high-purity chemical compound offered for research and development purposes. It is a member of the substituted phenylpiperazine class, a group of compounds known to be important intermediates in medicinal chemistry . As a dichlorophenylpiperazine, its specific isomerism differentiates it from more widely studied analogs like 1-(2,3-Dichlorophenyl)piperazine, which is a key synthetic precursor and metabolite of the atypical antipsychotic drug aripiprazole . The structural motifs of phenylpiperazines make them valuable scaffolds in pharmaceutical research for exploring interactions with various neurotransmitter systems . Researchers investigating the structure-activity relationships of arylpiperazine derivatives may find this compound particularly useful. The precise pharmacological profile and specific molecular targets of this compound are areas for ongoing research, as its activity may differ from its positional isomers. This product is supplied for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJMTXRHRBBARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467511
Record name 1-(2,6-dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63386-61-8
Record name 1-(2,6-dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,6-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 1-(2,6-dichlorophenyl)piperazine, a key intermediate in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of established and modern synthetic methodologies. The guide focuses on the causality behind experimental choices, providing detailed, step-by-step protocols and a comparative analysis of the primary synthetic routes: the traditional cyclization method and the palladium-catalyzed Buchwald-Hartwig amination. Mechanistic insights, particularly concerning the challenges posed by the sterically hindered 2,6-dichlorophenyl moiety, are discussed. Furthermore, this guide presents quantitative data to inform process development and optimization, supported by authoritative references from the scientific literature.

Introduction: The Significance of the Arylpiperazine Scaffold

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous drugs targeting the central nervous system (CNS).[1] Compounds bearing this structural motif have shown a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. This compound is a crucial building block in the synthesis of novel therapeutic agents, with the substitution pattern on the phenyl ring playing a critical role in modulating the compound's affinity and selectivity for various receptors.

The synthesis of this compound presents unique challenges due to the steric hindrance imposed by the two chlorine atoms in the ortho positions to the piperazine linkage. This guide will explore the two most prevalent synthetic strategies for this molecule, providing a detailed examination of their underlying principles, practical execution, and relative merits.

Classical Synthesis: Cyclization of 2,6-Dichloroaniline

The traditional approach to the synthesis of N-arylpiperazines involves the reaction of an aniline with a bis(2-haloethyl)amine or its precursor, diethanolamine.[1] This method, while established, often requires harsh reaction conditions, including high temperatures and long reaction times.[2]

Reaction Mechanism

The reaction proceeds in two key stages. First, diethanolamine is converted in situ to a more reactive bis(2-haloethyl)amine intermediate, typically by treatment with a strong acid like hydrobromic or hydrochloric acid.[3] In the second stage, the aniline nitrogen of 2,6-dichloroaniline performs a nucleophilic attack on the electrophilic carbons of the bis(2-haloethyl)amine, leading to a double alkylation and subsequent cyclization to form the piperazine ring. The steric hindrance from the ortho-chloro substituents on the aniline can significantly impede this cyclization, often necessitating high temperatures to overcome the activation energy barrier.

Experimental Protocol: Synthesis from 2,6-Dichloroaniline and Diethanolamine

The following protocol is a representative example adapted from established procedures for similar arylpiperazines.[3][4]

Materials:

  • 2,6-Dichloroaniline

  • Diethanolamine

  • 48% Hydrobromic acid

  • Toluene

  • 20% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Standard reaction glassware with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a reaction flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add diethanolamine (1.0 eq).

  • With vigorous stirring, slowly add 48% hydrobromic acid (2.2 eq) to the diethanolamine. The reaction is exothermic and should be controlled by the rate of addition.

  • Heat the mixture to 120-130°C and stir for 2-3 hours to ensure the formation of the bis(2-bromoethyl)amine intermediate.

  • Increase the temperature to 150-160°C and slowly add 2,6-dichloroaniline (1.0 eq) dropwise over several hours.

  • Maintain the reaction at 150-160°C and monitor for completion (typically 12-24 hours) using an appropriate analytical technique (e.g., TLC or GC-MS).

  • After the reaction is complete, cool the mixture to 90-100°C and slowly add 20% sodium hydroxide solution until the pH is between 9 and 12.

  • Add toluene to the reaction mixture and stir for 1 hour.

  • Transfer the mixture to a separatory funnel, allow the layers to separate, and discard the aqueous layer.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

Modern Approach: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a milder and more efficient alternative to traditional methods.[5][6] This palladium-catalyzed cross-coupling reaction is particularly well-suited for the synthesis of sterically hindered arylpiperazines.[2]

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process:[5][7]

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 1-bromo-2,6-dichlorobenzene or 1,3-dichlorobenzene) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: Piperazine coordinates to the Pd(II) center, and a base deprotonates the coordinated piperazine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the piperazine nitrogen reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with challenging substrates like 2,6-disubstituted aryl halides. Sterically bulky and electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent side reactions.[8]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_aryl L_nPd(II)(Ar)(X) pd0->pd2_aryl Oxidative Addition (+ Ar-X) pd2_amine [L_nPd(II)(Ar)(H-piperazine)]^+X^- pd2_aryl->pd2_amine Ligand Exchange (+ Piperazine) pd2_amido L_nPd(II)(Ar)(piperazinyl) pd2_amine->pd2_amido Deprotonation (- Base-H^+) pd2_amido->pd0 Reductive Elimination (+ Product) ArX 1-Bromo-2,6-dichlorobenzene (Ar-X) Piperazine Piperazine Product This compound Base Base (e.g., NaOtBu) caption Fig. 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-2,6-dichlorobenzene

This protocol is a representative procedure for the palladium-catalyzed synthesis of this compound.

Materials:

  • 1-Bromo-2,6-dichlorobenzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) precatalyst

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu) or another strong base

  • Anhydrous toluene or another suitable solvent

  • Standard Schlenk line or glovebox for inert atmosphere techniques

  • Magnetic stirrer and heating plate

  • Standard glassware for reaction and work-up

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq) to an oven-dried reaction flask.

  • Add anhydrous toluene to the flask, followed by 1-bromo-2,6-dichlorobenzene (1.0 eq) and piperazine (1.2-1.5 eq).

  • Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Comparative Analysis of Synthesis Pathways

ParameterTraditional CyclizationBuchwald-Hartwig Amination
Starting Materials 2,6-Dichloroaniline, Diethanolamine1-Bromo-2,6-dichlorobenzene or 1,3-dichlorobenzene, Piperazine
Reaction Conditions High temperatures (150-160°C), long reaction times (12-24h)Milder temperatures (80-110°C), shorter reaction times (2-12h)
Reagents Strong mineral acids (HBr, HCl), corrosiveAir-sensitive catalysts and ligands, strong bases (NaOtBu)
Yields Moderate to good, but can be variableGenerally good to excellent
Scope & Limitations Limited by the availability of anilines, harsh conditions can limit functional group toleranceBroad substrate scope, tolerant of many functional groups, but catalyst cost can be a factor
Safety & Environmental Use of corrosive acids, potential for hazardous byproductsRequires inert atmosphere techniques, but can be more atom-economical

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include multiplets for the aromatic protons and two distinct signals for the piperazine protons.

  • ¹³C NMR: The spectrum should show the expected number of signals for the aromatic and piperazine carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

  • Infrared Spectroscopy: Characteristic absorption bands for N-H (if the free base is isolated), C-H, and C-Cl bonds would be present.

Conclusion

The synthesis of this compound can be effectively achieved through both traditional cyclization and modern palladium-catalyzed cross-coupling methods. The traditional approach, while utilizing readily available starting materials, is often hampered by harsh reaction conditions and potentially lower yields. In contrast, the Buchwald-Hartwig amination offers a milder, more efficient, and versatile route, particularly advantageous for the sterically demanding 2,6-dichloro substitution pattern. The choice of synthetic pathway will ultimately depend on factors such as the scale of the synthesis, cost considerations, and the desired purity of the final product. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors.

References

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 938. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Torisawa, Y., Nishi, T., & Minamikawa, J. I. (2002). Progress in arylpiperazine synthesis by the catalytic amination reaction. Bioorganic & medicinal chemistry letters, 12(22), 3241–3243. [Link]

  • GAOYOU CITY ORGANIC CHEM FACOTRY. (2022). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Eureka | Patsnap. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2022). Scientific reports, 12(1), 10842. [Link]

  • Jiangxi Hualong Chemical Co., Ltd. (2012). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Liu, K. G., & Robichaud, A. J. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Medicinal Chemistry Letters, 7(11), 1042–1046. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • Sun, H., Li, Y., Zhang, Y., & Wang, J. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 19(7), 9863–9873. [Link]

  • Zhang, Z., et al. (2016). Synthetic method of piperazidines drug intermediate.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

1-(2,6-Dichlorophenyl)piperazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2,6-Dichlorophenyl)piperazine, a key chemical intermediate in pharmaceutical synthesis. This document delves into its chemical and physical properties, synthesis methodologies, analytical techniques, and applications in drug discovery and development, with a focus on providing practical insights for laboratory and process development.

Core Compound Identification and Properties

This compound is a disubstituted phenylpiperazine derivative. The strategic placement of chlorine atoms at the 2 and 6 positions of the phenyl ring imparts specific steric and electronic properties that are leveraged in its synthetic applications. It is most commonly available as a free base or as a hydrochloride salt to improve its handling and solubility characteristics.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of this compound is critical for its effective use in research and development. The key identifiers and physicochemical properties are summarized below.

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 63386-61-8[1]1507372-81-7[2][3][4][5][6][7]
Molecular Formula C₁₀H₁₂Cl₂N₂C₁₀H₁₃Cl₃N₂[2][3]
Molecular Weight 231.12 g/mol [1]267.58 g/mol [2][3][4][7]
Appearance -White to off-white solid[7]
Storage Temperature -2-8°C[5][7]

Synthesis and Manufacturing

The synthesis of this compound typically involves the formation of the C-N bond between the dichlorinated aromatic ring and the piperazine moiety. While specific, detailed protocols for the 2,6-dichloro isomer are proprietary and not extensively published, the general synthetic routes for arylpiperazines can be adapted. One common approach is the nucleophilic substitution reaction between 1,2-dichlorobenzene and piperazine. However, due to the potential for side reactions and the need for a catalyst, alternative methods are often employed in industrial settings.

A prevalent strategy for analogous compounds, such as the 2,3-dichloro isomer, involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[8] This method, while effective, requires careful control of reaction conditions to manage the formation of impurities.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of arylpiperazines, which can be adapted for the 2,6-dichloro isomer. The key is the strategic formation of the bond between the dichlorophenyl group and the piperazine ring.

G cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_workup Purification cluster_product Final Product 2,6-Dichloroaniline 2,6-Dichloroaniline Cyclization Cyclization Reaction (e.g., in a high-boiling solvent) 2,6-Dichloroaniline->Cyclization Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine->Cyclization Quenching Reaction Quenching (e.g., with base) Cyclization->Quenching Crude Product Extraction Solvent Extraction Quenching->Extraction Crystallization Crystallization (as free base or HCl salt) Extraction->Crystallization Product This compound Crystallization->Product Purified Product G start Sample Preparation (Dissolution in appropriate solvent) hplc HPLC Analysis Column: C18 Mobile Phase: ACN/Buffer Detection: UV start->hplc gcms GC-MS Analysis Column: DB-5 or equivalent Ionization: EI Detection: Mass Spectrometer start->gcms data_hplc Purity and Impurity Profile hplc->data_hplc data_gcms Structural Confirmation and Volatile Impurities gcms->data_gcms

Sources

solubility and stability of 1-(2,6-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-(2,6-Dichlorophenyl)piperazine

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted piperazine derivative of significant interest in pharmaceutical development, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for researchers, scientists, and drug development professionals. These parameters profoundly influence every stage of the development lifecycle, from synthetic route optimization and analytical method development to formulation design, bioavailability, and ensuring the safety and efficacy of the final drug product.

This guide provides a comprehensive technical overview of the solubility and stability profile of this compound. It moves beyond a simple recitation of data, delving into the causality behind experimental design and providing field-proven protocols. The methodologies described are designed as self-validating systems to ensure scientific integrity and reproducibility.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is the logical starting point for any in-depth analysis. These characteristics govern its behavior in various chemical and biological environments.

PropertyValueSource
Chemical Name This compound hydrochloride[1]
Synonyms This compound HCl, MFCD28580103[1]
Molecular Formula C₁₀H₁₃Cl₃N₂[1]
Molecular Weight 267.6 g/mol [1]
CAS Number 1507372-81-7[2]
Appearance Typically an off-white to white solid or crystalline powder[3][4]

Note: Data for related dichlorophenylpiperazine isomers is often presented in literature; care must be taken to attribute properties to the correct 2,6-dichloro isomer.

Solubility Profile

Solubility is a critical determinant of a compound's dissolution rate, bioavailability, and suitability for various formulation strategies. The hydrochloride salt form of this compound is expected to enhance its aqueous solubility compared to the free base.

Qualitative Solubility

The solubility of dichlorophenylpiperazine derivatives has been described in various common solvents. Based on data for structurally similar isomers like 1-(2,3-Dichlorophenyl)piperazine hydrochloride, a general solubility profile can be inferred.

Solvent ClassSolventSolubilityRationale & Implication
Aqueous WaterSolubleThe hydrochloride salt form significantly increases polarity and the potential for ionization, promoting solubility in aqueous media.[4][5][6][7] This is crucial for developing aqueous-based formulations and for dissolution in biological fluids.
PBS (pH 7.2)Soluble (e.g., 10 mg/mL for 2,3-isomer)Solubility in physiological buffers is a key indicator of potential oral absorption.[5] The piperazine moiety has two pKa values, meaning its ionization state and thus solubility are pH-dependent.[8][9]
Polar Protic Methanol, EthanolSolubleThese solvents can engage in hydrogen bonding and have high dielectric constants, effectively solvating the polar molecule and its counter-ion.[3][5] This is relevant for purification, stock solution preparation, and certain non-aqueous formulations.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble (e.g., 16 mg/mL for 2,3-isomer)DMSO is a powerful, universal solvent for many pharmaceutical compounds, making it an excellent choice for preparing high-concentration stock solutions for screening and analysis.[5][7]
Dimethylformamide (DMF)Soluble (e.g., 11 mg/mL for 2,3-isomer)Similar to DMSO, DMF is a useful solvent for initial solubilization and in organic synthesis contexts.[5]
Experimental Protocol: Kinetic Solubility Assay

This protocol provides a standardized workflow to determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution, simulating physiological pH.

Causality: A kinetic solubility assay is chosen for its high-throughput applicability in early-stage development. It measures the concentration of a compound in solution after precipitation from a DMSO stock, which is representative of conditions in many biological assays.

  • Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.

  • Serial Dilution: In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO. Mix thoroughly by agitation for 1 minute.

  • Incubation: Seal the plate and incubate at room temperature (approx. 25°C) for 2 hours on a plate shaker. This allows the solution to reach equilibrium.

  • Filtration: Transfer the contents to a filter plate (e.g., 0.45 µm pore size) and centrifuge to separate any precipitated compound from the soluble fraction.

  • Quantification: Analyze the filtrate using a validated stability-indicating HPLC-UV method (see Analytical Methodologies section).

  • Calculation: Compare the peak area of the compound in the filtrate against a calibration curve prepared from the DMSO stock to determine the final concentration in µg/mL or µM. This value represents the kinetic solubility under the tested conditions.

Stability Profile and Forced Degradation

Evaluating the intrinsic stability of a molecule is mandated by regulatory bodies like the ICH.[10] Forced degradation (stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[11]

Forced Degradation Workflow

The following diagram illustrates a systematic approach to stress testing.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution in appropriate solvent Control Unstressed Control (Stored at -20°C in dark) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxid Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxid Therm Thermal (e.g., 80°C, solid & solution) Prep->Therm Photo Photolytic (ICH Q1B Light Source) Prep->Photo Analyze Analyze all samples by Stability-Indicating HPLC-UV/MS Control->Analyze Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze MassBal Calculate Mass Balance (% Assay + % Impurities = ~100%) Analyze->MassBal PeakPurity Assess Peak Purity (Diode Array Detector) Analyze->PeakPurity Identify Identify Degradants (LC-MS) Analyze->Identify

Caption: Workflow for a forced degradation study.

Summary of Stress Conditions and Potential Degradation

The stability of the piperazine ring is influenced by factors like pH, temperature, and the presence of oxidizing agents.[12][13] Phenylpiperazines are generally more susceptible to degradation than benzylpiperazines.[14]

ConditionReagent/ParametersPotential Degradation Pathways & Rationale
Acidic Hydrolysis 0.1 M HCl, 60°CThe molecule is expected to be relatively stable due to protonation of the piperazine nitrogens, which reduces their nucleophilicity. However, extreme conditions could potentially promote slow degradation. The dichlorophenyl group is generally stable to acid hydrolysis.
Alkaline Hydrolysis 0.1 M NaOH, 60°CIncreased susceptibility compared to acidic conditions. The unprotonated nitrogen atoms are more susceptible to oxidative degradation if trace metals or oxygen are present.[13] The rate of hydrolysis for many compounds increases tenfold for every one-point increase in pH above neutral.[15]
Oxidation 3% H₂O₂, Room TempThis is a critical stress condition. The secondary amine in the piperazine ring is susceptible to oxidation, potentially forming N-oxides or ring-opened products.[16][17] The presence of metal ions can catalyze this process.[12]
Thermal 80°C (Solid & Solution)Thermal degradation of piperazine can occur at elevated temperatures, often proceeding via Sₙ2 substitution reactions.[12][18] Degradation is typically first-order with respect to the piperazine concentration.[12][17]
Photolytic ICH Q1B compliant light source (>1.2 million lux hours and >200 watt hours/m²)The aromatic dichlorophenyl ring can absorb UV light, potentially leading to photo-oxidation or free-radical mediated degradation pathways.[19][20] A dark control is essential to differentiate light-induced degradation from thermal effects.[20]
Potential Degradation Pathways

Based on the known chemistry of piperazine and related structures, several degradation pathways can be hypothesized.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound N_Oxide N-Oxide Formation (Oxidative Stress) Parent->N_Oxide [O] Ring_Opening Piperazine Ring Opening (Oxidative/Thermal Stress) Parent->Ring_Opening Δ / [O] Hydroxylation Aromatic Ring Hydroxylation (Photolytic/Oxidative Stress) Parent->Hydroxylation hν / [O] Dealkylation N-Dealkylation (Metabolic/Harsh Chemical) Parent->Dealkylation Harsh Conditions

Caption: Potential degradation pathways for the molecule.

Analytical Methodologies

A robust, stability-indicating analytical method is required to accurately quantify the parent compound and separate it from all potential impurities and degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[8][21]

Protocol: Stability-Indicating HPLC-UV Method

This protocol describes a general-purpose reversed-phase HPLC method suitable for the analysis of this compound and its degradation products.

Causality: A C18 column is selected for its versatility in retaining moderately polar to nonpolar compounds. The mobile phase combines a phosphate buffer to control the pH and ionization state of the analyte with an organic modifier (acetonitrile) to elute the compound. Gradient elution is often necessary to resolve early-eluting polar degradants from the more retained parent compound. UV detection is chosen based on the UV absorbance of the dichlorophenyl ring.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).

    • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.3 with phosphoric acid.[21]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting point would be 70% A / 30% B, ramping to 30% A / 70% B over 15 minutes, followed by a re-equilibration step. The gradient must be optimized to ensure separation of all peaks.

    • Flow Rate: 1.0 mL/min.[21]

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm or 257 nm, selected based on the UV absorbance maximum of the compound.[21]

    • Injection Volume: 10 µL.

  • System Suitability: Before analysis, perform system suitability tests by injecting a standard solution multiple times. Key parameters include:

    • Tailing Factor: Should be ≤ 2.0 for the parent peak.

    • Theoretical Plates: Should be > 2000.

    • %RSD for Peak Area: Should be ≤ 2.0% for replicate injections.

  • Analysis: Inject the stressed samples, the unstressed control, and a blank (solvent).

  • Data Processing:

    • Integrate all peaks in the chromatograms.

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.

    • Calculate the relative retention time (RRT) for all new peaks (degradants).

    • Ensure mass balance is achieved, where the sum of the assay of the parent peak and the areas of all degradation products is close to 100% of the initial concentration.

Conclusion

The are defining characteristics that are critical to its successful development as a pharmaceutical intermediate. As a hydrochloride salt, it exhibits favorable solubility in aqueous and polar organic solvents, which is advantageous for both analysis and formulation. However, its stability profile reveals a susceptibility to oxidative and, to a lesser extent, thermal and photolytic degradation, primarily centered on the piperazine moiety.

A thorough understanding of these liabilities, gained through systematic forced degradation studies, is not a barrier but a prerequisite for robust development. It enables the creation of validated, stability-indicating analytical methods essential for quality control and informs the selection of appropriate storage conditions, excipients, and packaging to ensure the final product's integrity, safety, and efficacy. The protocols and insights provided in this guide serve as a foundational framework for scientists to confidently navigate these critical development challenges.

References

  • 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat. (n.d.). IndiaMART.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • 119532-26-2 | CAS DataBase. (n.d.). ChemicalBook.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • CN110850012A - Detection method of 1-(2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. (n.d.). Google Patents.
  • Cas 119532-26-2,1-(2,3-Dichlorophenyl)piperazine hydrochloride. (n.d.). lookchem.
  • Forced degradation study. (n.d.). ResearchGate.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). International Journal of Pharmaceutical Quality Assurance.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). The University of Texas at Austin.
  • SAFETY DATA SHEET - 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride. (2025). Thermo Fisher Scientific.
  • This compound hydrochloride. (n.d.). PubChem.
  • 1-(2,3-Dichlorophenyl)piperazine hydrochloride | 119532-26-2. (n.d.). ChemicalBook.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). Molecular Pharmaceutics, 13(2), 523–534.
  • 1-(2,3-Dichlorphenyl)piperazine hydrochloride-SDS. (2025). MedChemExpress.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE.
  • Analytical CHEMISTRY. (n.d.). ResearchGate.
  • Piperazine. (n.d.). Wikipedia.
  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.). The University of Texas at Austin.
  • Effect of Water pH on the Chemical Stability of Pesticides. (n.d.). Utah State University DigitalCommons@USU.
  • Effect of water pH on the stability of pesticides. (2008). MSU Extension.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025). ResearchGate.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K₂CO₃ solutions. (2023). Journal of Environmental Chemical Engineering, 11(6).
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Journal of Chemistry.
  • Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd.
  • Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. (n.d.). University of Texas at Austin.
  • Degradation of aqueous piperazine in carbon dioxide capture. (2025). ResearchGate.
  • 1-(2,3-Dichlorophenyl)piperazine. (n.d.). PubChem.
  • 2,3-Dichlorophenylpiperazine. (n.d.). Wikipedia.
  • 1-(2,6-Dichlorophenyl)sulfonylpiperazine. (n.d.). PubChem.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • This compound Hydrochloride. (n.d.). Pharmaffiliates.

Sources

An In-Depth Technical Guide to the Biological Activities of 1-(2,6-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,6-Dichlorophenyl)piperazine is a halogenated arylpiperazine that, while not extensively characterized for its direct biological effects, serves as a crucial synthetic intermediate in the development of targeted therapeutics. Its structural isomer, 1-(2,3-dichlorophenyl)piperazine (DCPP), is a well-known metabolite of the atypical antipsychotic aripiprazole and exhibits partial agonist activity at dopamine D2 and D3 receptors.[1][2] In contrast, the biological profile of this compound is primarily understood through the activities of the compounds it helps to create. This guide will provide a comprehensive overview of the known applications and inferred biological relevance of this compound, with a focus on its role as a precursor to potent enzyme inhibitors. We will also explore the broader significance of the 2,6-dichlorophenyl moiety in pharmacologically active agents.

Distinguishing this compound from its Isomers

The seemingly subtle shift in the position of the chlorine atoms on the phenyl ring significantly alters the pharmacological properties of dichlorophenylpiperazines. This distinction is critical for researchers in the field of medicinal chemistry and drug development.

CompoundKnown Biological ActivityPrimary Therapeutic Association
This compound Primarily used as a synthetic intermediate for enzyme inhibitors (e.g., tankyrase inhibitors). Direct biological activity is not well-documented.Oncology
1-(2,3-Dichlorophenyl)piperazine (DCPP) Partial agonist at dopamine D2 and D3 receptors.[1]Antipsychotics (as a metabolite of aripiprazole)
1-(3,4-Dichlorophenyl)piperazine Serotonin releasing agent and β1-adrenergic receptor blocker.Central Nervous System Disorders

This table underscores the importance of precise isomeric substitution in determining the biological target and subsequent therapeutic application of these compounds. The unique steric and electronic properties conferred by the 2,6-dichloro substitution pattern appear to be particularly favorable for interaction with the active sites of certain enzymes, as will be discussed.

Role as a Synthetic Intermediate in Targeted Therapies

The primary documented utility of this compound lies in its function as a building block for more complex molecules with significant therapeutic potential.

Tankyrase Inhibitors for Oncology

This compound hydrochloride is a key reactant in the synthesis of pyrazolopyrimidones and pyrazolopyridones, which act as potent inhibitors of tankyrase enzymes (TNKS1 and TNKS2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are implicated in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.

The inhibition of tankyrase leads to the stabilization of Axin, a key component of the β-catenin destruction complex. This, in turn, promotes the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes that drive tumor growth.

Below is a diagram illustrating the role of tankyrase in the Wnt/β-catenin signaling pathway and the mechanism of action of tankyrase inhibitors.

Wnt_Pathway cluster_0 Wnt Signaling Pathway cluster_1 β-catenin Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP LRP5/6 Co-receptor LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to nucleus and binds Proteasome Proteasomal Degradation BetaCatenin->Proteasome Degraded TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates Tankyrase Tankyrase Tankyrase->Axin PARsylates for degradation Inhibitor Tankyrase Inhibitor (derived from This compound) Inhibitor->Tankyrase Inhibits

Sources

An In-depth Technical Guide to 1-(2,6-Dichlorophenyl)piperazine: Precursors and Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(2,6-Dichlorophenyl)piperazine, a key chemical intermediate and a potential metabolite of various pharmaceuticals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its synthesis, metabolic pathways, and analytical quantification.

Introduction

This compound is a substituted arylpiperazine. The arylpiperazine moiety is a significant pharmacophore found in a wide array of centrally acting drugs, including antidepressants and antipsychotics.[1] Understanding the synthesis of this compound from its precursors and its metabolic fate is crucial for drug design, development, and toxicology studies. The substitution pattern on the phenyl ring significantly influences the pharmacological and metabolic properties of the compound.

Part 1: Precursors and Synthesis of this compound

The synthesis of this compound typically involves the formation of the piperazine ring through the reaction of a substituted aniline with a suitable nitrogen-containing dielectrophile. The most common and industrially scalable methods utilize readily available starting materials.

Key Precursors:
  • 2,6-Dichloroaniline: This is the primary precursor that provides the dichlorophenyl moiety.

  • Diethanolamine or Bis(2-chloroethyl)amine hydrochloride: These reagents serve as the source for the piperazine ring structure.

Synthetic Strategy: The Cyclization Reaction

The core of the synthesis is a cyclization reaction between 2,6-dichloroaniline and a precursor of the piperazine ring. One common approach involves the reaction with bis(2-chloroethyl)amine hydrochloride.[2][3]

A general synthetic scheme is presented below:

Synthesis of this compound 2_6_Dichloroaniline 2,6-Dichloroaniline Reaction + 2_6_Dichloroaniline->Reaction Bis_2_chloroethyl_amine Bis(2-chloroethyl)amine HCl Bis_2_chloroethyl_amine->Reaction Product This compound Reaction->Product High Temperature, Solvent (e.g., Propanol)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established methods for the synthesis of dichlorophenylpiperazines.[3]

Materials:

  • 2,6-Dichloroaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • n-Propanol (or other high-boiling solvent)

  • Sodium hydroxide solution

  • Toluene (for extraction)

  • Hydrochloric acid (for salt formation)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and temperature probe, charge 2,6-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a 1:1.1 molar ratio.

  • Solvent Addition: Add n-propanol as the solvent.

  • Heating: Heat the reaction mixture to a reflux temperature of 120-150°C and maintain for 24-48 hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Work-up: After completion, cool the reaction mixture. Add water and basify with a sodium hydroxide solution to a pH of 10-12.

  • Extraction: Extract the aqueous layer with toluene.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound free base.

  • Purification and Salt Formation: The crude product can be purified by vacuum distillation or column chromatography. For the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid. The resulting precipitate is filtered, washed with a cold solvent, and dried to yield this compound hydrochloride.

Yields: The reported yields for similar syntheses of dichlorophenylpiperazines are in the range of 60-70%.[3]

Part 2: Metabolites of this compound

The metabolism of arylpiperazines is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][4] The main metabolic pathways are N-dealkylation and aromatic hydroxylation.[1][4] While specific studies on the metabolism of this compound are not extensively available, its metabolic fate can be predicted based on the known metabolism of structurally similar compounds like m-chlorophenylpiperazine (mCPP).[1][4]

Predicted Metabolic Pathways:
  • Aromatic Hydroxylation: The dichlorophenyl ring can undergo hydroxylation, catalyzed predominantly by CYP2D6.[1][4] The position of hydroxylation can vary.

  • N-Oxidation: The nitrogen atoms in the piperazine ring can be oxidized.

  • Piperazine Ring Opening: More extensive metabolism can lead to the opening of the piperazine ring.

Metabolism of this compound Parent This compound Hydroxylated Hydroxy-1-(2,6-dichlorophenyl)piperazine Parent->Hydroxylated CYP2D6 N_Oxide This compound N-oxide Parent->N_Oxide CYP3A4 Ring_Opened Ring-opened metabolites Parent->Ring_Opened Further Oxidation

Caption: Predicted metabolic pathways of this compound.

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of a compound using liver microsomes, a common in vitro model.[5][6]

Materials:

  • This compound

  • Human liver microsomes (commercially available)

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and this compound at the desired concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the parent compound and potential metabolites using a validated analytical method like LC-MS/MS.

Part 3: Analytical Methods for Quantification

Accurate and sensitive analytical methods are essential for the quantification of this compound and its metabolites in various matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred technique due to its high selectivity and sensitivity.[7][8]

Analytical Method: HPLC-MS/MS

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient elution with:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be determined by direct infusion of the compound.

    • MRM Transitions for Metabolites: Predicted based on the expected metabolic transformations (e.g., +16 Da for hydroxylation).

Data Presentation

Table 1: Synthetic Yields of Dichlorophenylpiperazines

CompoundStarting MaterialsYield (%)Reference
1-(2,3-Dichlorophenyl)piperazine HCl2,3-Dichloroaniline, Bis(2-chloroethyl)amine HCl65.6[9]
1-(2,3-Dichlorophenyl)piperazine HCl2,3-Dichloroaniline, Bis(2-chloroethyl)amine HCl64.0[3]

Table 2: Pharmacokinetic Parameters of m-Chlorophenylpiperazine (as an example arylpiperazine)

ParameterValueReference
Elimination Half-life (t½)2.4 - 6.8 hours (IV), 2.6 - 6.1 hours (Oral)[10]
Absolute Bioavailability12% - 84%[10]

Conclusion

This technical guide provides a foundational understanding of the precursors, synthesis, and metabolic pathways of this compound. The provided protocols offer a starting point for researchers to synthesize and study this important chemical entity. Further research is warranted to fully elucidate the specific metabolites of this compound and their potential pharmacological activities. The analytical methods described herein are crucial for such investigations, enabling accurate quantification in complex biological matrices.

References

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current medicinal chemistry, 14(13), 1433-1444. [Link]

  • Paine, A. J., & Andreakos, E. (2004). The use of liver microsomes in vitro methods to study toxicant metabolism and predict species efficacy. Drug metabolism reviews, 36(3-4), 525-542. [Link]

  • Jiangxi Hualong Chemical Co., Ltd. (2014). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. CN102807536B.
  • von Moltke, L. L., Greenblatt, D. J., Granda, B. W., Duan, S. X., Grassi, J. M., Venkatakrishnan, K., & Shader, R. I. (1999). Nefazodone, meta-chlorophenylpiperazine, and their metabolites in vitro: cytochromes mediating transformation, and P450-3A4 inhibitory actions. Psychopharmacology, 145(1), 113-122. [Link]

  • Gaoyou City Organic Chem Factory. (2022). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. CN114750155A.
  • Feuchtl, A., Bagli, M., Stephan, R., Frahnert, C., Kolsch, H., Kuhn, K. U., & Rao, M. L. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Pharmacopsychiatry, 37(4), 180-188. [Link]

  • Lee, S. Y., Oh, S. J., Kim, J. M., Kim, K. M., Choi, C. W., Chi, D. Y., & Chung, J. H. (2008). In vitro metabolism studies of [18F]-labeled 1-phenylpiperazine using mouse liver S9 fraction. Nuclear medicine and biology, 35(3), 337-343. [Link]

  • Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1-7.8.24. [Link]

  • Jiangsu Nhwa Pharmaceutical Co., Ltd. (2020). Detection method of 1-(2, 3-dichlorophenyl)
  • Jiangxi Hualong Chemical Co., Ltd. (2012). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. CN102807536A.
  • Antia, U., & Tettey, J. (2011). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 63(9), 1163-1171. [Link]

  • Reddy, P. R., Kumar, P. P., & Reddy, G. O. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

Sources

A Guide to the Spectroscopic Characterization of 1-(2,6-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2,6-dichlorophenyl)piperazine, a key intermediate in pharmaceutical synthesis. While a complete set of publicly available experimental spectra for this specific molecule is elusive, this guide offers a detailed predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and drawing comparisons with closely related analogs, this document equips researchers with the necessary framework to acquire, interpret, and validate the spectroscopic data for this compound and similar compounds. Methodologies for data acquisition and interpretation are discussed in detail, emphasizing the causal relationships between molecular structure and spectral features.

Introduction

This compound (CAS No. 63386-61-8) is a substituted phenylpiperazine that serves as a crucial building block in the synthesis of various pharmaceutically active compounds.[1] Its molecular structure, comprising a dichlorinated aromatic ring linked to a piperazine moiety, necessitates rigorous characterization to ensure identity, purity, and quality in drug development and manufacturing processes. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing unambiguous structural elucidation and a fingerprint for the compound.

This guide addresses the notable scarcity of published, comprehensive experimental spectroscopic data for this compound. To bridge this gap, we present a detailed, predictive analysis grounded in fundamental spectroscopic principles and data from analogous structures. This approach not only provides a robust hypothesis of the expected spectral data but also serves as a pedagogical tool for scientists engaged in the characterization of novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the phenyl ring and the piperazine ring. The symmetry of the 2,6-dichlorophenyl group will significantly influence the appearance of the aromatic signals.

Methodology for ¹H NMR Data Acquisition:

A standard approach for acquiring a ¹H NMR spectrum of a small organic molecule like this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

  • Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.35d (J ≈ 8 Hz)2HH-3, H-5Due to the symmetry of the 2,6-dichlorophenyl ring, the two protons meta to the piperazine substituent are chemically equivalent. They are expected to appear as a doublet due to coupling with the H-4 proton.
~ 7.10t (J ≈ 8 Hz)1HH-4The proton para to the piperazine substituent will be split into a triplet by the two adjacent H-3 and H-5 protons.
~ 3.20t (J ≈ 5 Hz)4H-CH₂-N(Ar)-CH₂-These are the four protons on the piperazine ring adjacent to the phenyl group. They are expected to be deshielded due to the electron-withdrawing effect of the aromatic ring and the nitrogen atom.
~ 3.05t (J ≈ 5 Hz)4H-CH₂-NH-CH₂-These are the four protons on the piperazine ring adjacent to the secondary amine. They are typically slightly more shielded than the protons closer to the aromatic ring.
~ 1.90br s1H-NH-The proton on the secondary amine of the piperazine ring often appears as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Diagram of ¹H NMR Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phasing Phase & Baseline Correction ft->phasing integrate Integration & Peak Picking phasing->integrate interpret Structural Interpretation integrate->interpret

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a spectrum where each unique carbon atom appears as a single line.

Methodology for ¹³C NMR Data Acquisition:

The sample preparation and instrument setup are similar to that for ¹H NMR. The key differences in acquisition are:

  • Pulse Sequence: A proton-decoupled pulse sequence is standard.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower sensitivity of the ¹³C nucleus.

  • Spectral Width: A wider spectral width, typically 0 to 220 ppm, is used.

Predicted ¹³C NMR Data and Interpretation:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 150C-1The ipso-carbon attached to the piperazine nitrogen is expected to be significantly deshielded.
~ 135C-2, C-6The carbons bearing the chlorine atoms will be deshielded due to the electronegativity of chlorine.
~ 129C-3, C-5These aromatic carbons are expected to resonate in the typical aromatic region.
~ 125C-4This aromatic carbon is also expected in the typical aromatic region.
~ 50-CH₂-N(Ar)-CH₂-The carbons of the piperazine ring adjacent to the aromatic ring are deshielded by the nitrogen and the ring.
~ 45-CH₂-NH-CH₂-The carbons of the piperazine ring adjacent to the secondary amine are generally more shielded.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology for IR Data Acquisition:

  • Attenuated Total Reflectance (ATR): This is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact.

  • KBr Pellet: Alternatively, a few milligrams of the sample can be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

Predicted IR Data and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3300N-H StretchSecondary Amine (Piperazine)
3100-3000C-H StretchAromatic
2950-2800C-H StretchAliphatic (Piperazine)
~ 1600-1450C=C StretchAromatic Ring
~ 1250C-N StretchAryl-Amine
~ 800-750C-Cl StretchAryl Halide

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Methodology for MS Data Acquisition:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, which will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) is a higher-energy technique that will induce more fragmentation.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their m/z ratio.

Predicted MS Data and Interpretation:

The molecular weight of this compound (C₁₀H₁₂Cl₂N₂) is approximately 230.12 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

  • Molecular Ion Peak ([M]⁺˙ or [M+H]⁺):

    • An [M]⁺˙ peak at m/z 230 (for the molecule with two ³⁵Cl atoms).

    • An [M+2]⁺˙ peak at m/z 232 of approximately two-thirds the intensity of the M⁺˙ peak (due to the presence of one ³⁵Cl and one ³⁷Cl).

    • An [M+4]⁺˙ peak at m/z 234 of approximately one-ninth the intensity of the M⁺˙ peak (due to the presence of two ³⁷Cl atoms).

  • Key Fragmentation Pathways: The fragmentation of phenylpiperazines is well-documented.[2][3] Common fragmentation patterns involve cleavage of the piperazine ring and the bond between the phenyl group and the piperazine nitrogen.

Diagram of a Plausible Fragmentation Pathway:

G M [C₁₀H₁₂Cl₂N₂]⁺˙ m/z 230/232/234 F1 [C₄H₈N]⁺ m/z 70 M->F1 - C₆H₄Cl₂N F2 [C₆H₃Cl₂N]⁺˙ m/z 160/162 M->F2 - C₄H₈N F3 [C₄H₁₀N₂]⁺˙ m/z 86 M->F3 - C₆H₂Cl₂

Caption: Predicted Mass Spectrometry Fragmentation.

Conclusion

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11492345, this compound. [Link].

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data - ¹H NMR Chemical Shifts. [Link].

  • University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data - ¹³C NMR Chemical Shifts. [Link].

  • NIST Chemistry WebBook. [Link].

  • Spectral Database for Organic Compounds (SDBS). [Link].

  • Zhu, N., Yu, C., Hua, Z. D., Xu, P., Wang, Y. M., Di, B., & Su, M. X. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 435-442.
  • PubChem. 1-(2,3-Dichlorophenyl)piperazine. [Link].

  • mzCloud. 1-(2,3-Dichlorophenyl)piperazine. [Link].

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link].

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of 1-(2,6-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 1-(2,6-Dichlorophenyl)piperazine. The method is demonstrated to be specific, linear, accurate, precise, and robust, rendering it suitable for routine quality control analysis of bulk drug substance and for monitoring stability. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, reagent preparation, chromatographic conditions, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmacologically active compounds. Its purity and concentration are critical parameters that can influence the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique in the pharmaceutical industry due to its high resolution, sensitivity, and accuracy.[2] This application note addresses the need for a standardized analytical procedure by presenting a fully developed and validated stability-indicating HPLC-UV method.

The development of this method was guided by the physicochemical properties of this compound and established chromatographic principles. The dichlorophenyl chromophore suggests strong UV absorbance, making UV detection a suitable choice. The basic nature of the piperazine moiety necessitates careful control of the mobile phase pH to ensure good peak shape and retention. The method's stability-indicating capability was established through forced degradation studies, which demonstrate its specificity in the presence of potential degradation products.

Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₁₂Cl₂N₂PubChem
Molecular Weight 231.12 g/mol PubChem
XLogP3 2.6PubChem
Appearance White to off-white solidChemicalBook

This data is essential for selecting the appropriate column chemistry and mobile phase composition.

HPLC-UV Method Parameters

A meticulous selection of chromatographic parameters is fundamental to achieving the desired separation and quantification. The rationale for each parameter is detailed below.

ParameterConditionRationale
Instrument HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.A standard HPLC setup provides the necessary precision and control. A Photodiode Array (PDA) detector is recommended for initial wavelength optimization and peak purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µmA C18 stationary phase is a versatile choice for the separation of moderately polar compounds like this compound. The 250 mm length provides high resolution, and the 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)B: AcetonitrileIsocratic elution: A:B (60:40 v/v)The phosphate buffer controls the pH of the mobile phase, ensuring consistent ionization of the analyte and promoting good peak shape. A pH of 3.0 is chosen to ensure the piperazine moiety is protonated, which enhances its interaction with the stationary phase and provides stable retention. Acetonitrile is a common organic modifier that provides good elution strength for this class of compounds. An isocratic elution simplifies the method and improves reproducibility.
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column and provides a reasonable analysis time without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape. 30 °C is a common and effective temperature for this type of analysis.
Detection Wavelength 254 nmThe dichlorophenyl chromophore is expected to have significant absorbance in the UV region. Based on data for similar compounds, 254 nm is a suitable starting wavelength.[3] It is strongly recommended to perform a UV scan of the analyte to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Volume 10 µLA 10 µL injection volume is a good starting point to achieve adequate sensitivity without overloading the column.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and minimizes baseline disturbances at the beginning of the chromatogram.

Experimental Protocols

Preparation of Solutions

1. Buffer Solution (Mobile Phase A):

  • Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Filter through a 0.45 µm membrane filter and degas.

2. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

3. Standard Working Solutions (for Linearity):

  • Prepare a series of at least five standard solutions by serially diluting the Standard Stock Solution with the diluent to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Accurately weigh a portion of the sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent. Sonicate and filter through a 0.45 µm syringe filter if necessary.

  • Further dilute as required to fall within the linear range of the method.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions for quantification.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1]

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on a sample of this compound. The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should show adequate separation of the main peak from any degradation products, with no interference at the retention time of the analyte. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the analyte peak.

Linearity

The linearity of the method was evaluated by analyzing the series of standard working solutions. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy (Recovery)

Accuracy was determined by spiking a known amount of this compound standard into a placebo or a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

LevelAcceptance Criteria
Recovery 98.0% to 102.0%
Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on two different days, by different analysts, or on different instruments.

ParameterAcceptance Criteria
Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results.

Parameter VariedVariationAcceptance Criteria
Flow Rate ± 0.1 mL/minSystem suitability parameters met.
Column Temperature ± 2 °CSystem suitability parameters met.
Mobile Phase pH ± 0.2 unitsSystem suitability parameters met.

System Suitability

To ensure the performance of the chromatographic system, system suitability parameters should be checked before each analytical run.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare Mobile Phase h1 System Equilibration p1->h1 p2 Prepare Standard Solutions h3 Inject Standards p2->h3 p3 Prepare Sample Solutions h4 Inject Samples p3->h4 h2 Inject Blank h1->h2 h2->h3 h3->h4 d1 Generate Calibration Curve h3->d1 d3 System Suitability Check h3->d3 d2 Quantify Analyte h4->d2 d1->d2

Caption: HPLC analysis workflow from solution preparation to data analysis.

Method Validation Logic

G cluster_params Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity (r² ≥ 0.999) Validation->Linearity Accuracy Accuracy (98-102% Recovery) Validation->Accuracy Precision Precision (RSD ≤ 2.0%) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust solution for the quantification of this compound. The method is simple, accurate, precise, and stability-indicating, making it well-suited for quality control and stability testing in a pharmaceutical setting. Adherence to the detailed protocols and validation procedures will ensure the generation of high-quality, reproducible data.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. Detection method of 1-(2,3-dichlorophenyl)
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Scholars Research Library. Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PubMed. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. [Link]

Sources

Application Notes: Strategic Synthesis of Aripiprazole Utilizing 1-(2,6-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of aripiprazole, a leading atypical antipsychotic, with a strategic focus on the application of 1-(2,6-Dichlorophenyl)piperazine as a key intermediate. The narrative delves into the mechanistic underpinnings of the synthesis, offering a detailed, step-by-step protocol for the N-alkylation reaction that forms the core of the aripiprazole molecule. Furthermore, this guide outlines robust methodologies for the purification and analytical validation of the final product, ensuring the synthesized active pharmaceutical ingredient (API) meets stringent quality and purity standards. Visual aids in the form of diagrams are provided to clarify the reaction workflow and mechanism, alongside a structured table of key reaction parameters for easy reference and optimization.

Introduction: The Significance of Aripiprazole and its Synthetic Precursors

Aripiprazole is a widely prescribed atypical antipsychotic medication utilized in the treatment of schizophrenia, bipolar disorder, and other mood disorders.[1] Its unique pharmacological profile as a dopamine D2 partial agonist and serotonin 5-HT1A receptor partial agonist sets it apart from other antipsychotics, contributing to its efficacy and favorable side-effect profile.[2] The chemical synthesis of aripiprazole is a multi-step process that relies on the precise coupling of key building blocks.[3]

Among these, this compound stands out as a critical starting material. The piperazine moiety within this compound is a common structural motif in many pharmaceuticals, valued for its ability to influence physicochemical properties and interact with biological targets.[4] The dichlorophenyl group, in the context of aripiprazole, is integral to the molecule's interaction with its target receptors. The purity and reactivity of this compound are paramount, as any impurities can carry through to the final API, potentially compromising its safety and efficacy.[5]

The most prevalent and efficient synthetic route to aripiprazole involves the N-alkylation of this compound with a second key intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[3][6] This reaction, a nucleophilic substitution, forms the central carbon-nitrogen bond that links the two principal fragments of the aripiprazole molecule.[3]

The Core Reaction: N-Alkylation and its Mechanistic Pathway

The cornerstone of aripiprazole synthesis is the nucleophilic substitution reaction between this compound and 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the bromobutoxy chain.[3] This process is typically facilitated by a base and proceeds via an SN2 mechanism, where the reaction rate is dependent on the concentration of both reactants.[3]

The choice of reaction conditions is critical for maximizing yield and minimizing the formation of byproducts. Key parameters that require careful optimization include the solvent, base, reaction temperature, and the potential use of a catalyst.[3] Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are often favored as they can effectively solvate the reactants without participating in the reaction.[3] The selection of a suitable base is necessary to deprotonate the piperazine nitrogen, thereby increasing its nucleophilicity.[3][7]

Aripiprazole Synthesis Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_process Processing cluster_final Final Product This compound This compound N-Alkylation N-Alkylation This compound->N-Alkylation 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one->N-Alkylation Work-up & Isolation Work-up & Isolation N-Alkylation->Work-up & Isolation Crude Product Purification Purification Work-up & Isolation->Purification Aripiprazole API Aripiprazole API Purification->Aripiprazole API Analytical Validation Analytical Validation Aripiprazole API->Analytical Validation

Caption: Overall workflow for the synthesis of Aripiprazole.

Experimental Protocol: Synthesis of Aripiprazole

This protocol details a standardized laboratory-scale synthesis of aripiprazole. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
  • This compound

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus (Büchner funnel)

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Step-by-Step Procedure
  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous acetonitrile to the flask, followed by anhydrous sodium carbonate (2.0 equivalents).[1]

  • Reactant Addition: While stirring, add this compound (1.0 equivalent) to the suspension.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots periodically and analyzing them by HPLC. The reaction is typically complete within 10-12 hours.[1][8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Isolation of Crude Product: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude aripiprazole.

Key Reaction Parameters
ParameterRecommended Range/ValueRationale
Solvent Acetonitrile, DMFPolar aprotic solvents facilitate the SN2 reaction.[3]
Base Sodium Carbonate, Potassium Carbonate, TriethylamineNeutralizes the HBr byproduct and enhances nucleophilicity.[3][7]
Temperature 80 - 150°C (Reflux)Increases reaction rate; specific temperature depends on the solvent's boiling point.[8]
Reaction Time 1 - 12 hoursDependent on temperature and scale; monitored by HPLC for completion.[1][8]
Reactant Ratio ~1:1Stoichiometric ratio is generally effective.

Purification and Characterization

The crude aripiprazole obtained from the reaction work-up requires purification to remove unreacted starting materials and any byproducts. Recrystallization is a commonly employed and effective method for this purpose.

Purification Protocol: Recrystallization
  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of aripiprazole.[1][2]

  • Dissolution: Transfer the crude aripiprazole to a clean flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: Allow the solution to cool slowly to room temperature, which will induce the crystallization of pure aripiprazole. For higher recovery, the flask can be further cooled in an ice bath.

  • Isolation of Pure Product: Collect the crystalline aripiprazole by filtration, wash the crystals with a small amount of cold ethanol, and dry them under vacuum. A typical yield for this process is around 85-92%.[1][8]

Analytical Validation

The identity and purity of the synthesized aripiprazole must be confirmed using a suite of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the final product. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[9][10][11] The purity should be ≥99.5% for pharmaceutical-grade aripiprazole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the aripiprazole molecule. The resulting spectra should be compared with a reference standard.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, providing further confirmation of its identity.

  • Melting Point: The melting point of the purified aripiprazole should be determined and compared to the literature value (approximately 140°C).[8]

Reaction_Mechanism Piperazine_N R-NH-R' (Nucleophile) Transition_State [R-N(H)(R')---CH₂(Br)---R'']‡ Piperazine_N->Transition_State SN2 Attack Bromo_C Br-CH₂-R'' (Electrophile) Bromo_C->Transition_State Product R-N(R')-CH₂-R'' + HBr Transition_State->Product Bond Formation/ Bromide Departure

Caption: Simplified SN2 mechanism of N-alkylation in Aripiprazole synthesis.

Conclusion

The synthesis of aripiprazole via the N-alkylation of this compound is a robust and well-established method. The success of this synthesis hinges on the quality of the starting materials, careful control of reaction parameters, and rigorous purification and analytical validation of the final product. The protocols and insights provided in these application notes are intended to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize high-purity aripiprazole for further research and development.

References

  • Aripiprazole Synthesis Process: A Detailed Guide. (2025, December 12). Google Cloud.
  • New synthesis method of aripiprazole. (n.d.). Eureka | Patsnap.
  • A Guide to Aripiprazole Raw Material for Experts. (2025, December 9). Google Cloud.
  • CN103787965A - New synthesis method of aripiprazole. (2014, May 14). Google Patents.
  • Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. (2025, August 10). ResearchGate.
  • A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole. (n.d.). IJPPR.
  • Classics in Chemical Neuroscience: Aripiprazole. (n.d.). PMC - PubMed Central.
  • Creation and evaluation of total synthesis scheme for Aripiprazole. (n.d.). Google Cloud.
  • OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. (n.d.). Acta Poloniae Pharmaceutica.
  • Optimization of aripiprazole synthesis. (2025, August 5). ResearchGate.
  • Synthetic Routes of Aripiprazole. (n.d.). Chempedia - LookChem.
  • US6995264B2 - Process for preparing aripiprazole. (n.d.). Google Patents.
  • METHODS OF PREPARING ARIPIPRAZOLE CRYSTALLINE FORMS. (2005, June 30). European Patent Office.
  • A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. (n.d.). PMC - NIH.
  • Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. (n.d.). AKJournals.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.

Sources

Optimizing N-Arylpiperazine Synthesis: A-to-Z Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-arylpiperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of approved therapeutics, particularly those targeting the central nervous system (CNS).[1][2] Its unique structural and physicochemical properties allow for versatile modifications to fine-tune affinity, selectivity, and pharmacokinetic profiles for various biological targets, including G protein-coupled receptors (GPCRs) like serotonin and dopamine receptors.[1][3] This comprehensive guide provides drug discovery researchers with a detailed exploration of the principal synthetic strategies for N-arylpiperazine construction. We delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for the Buchwald-Hartwig amination, the Ullmann condensation, and reductive amination, empowering chemists to navigate the common challenges and optimize the synthesis of these vital pharmaceutical building blocks.

Introduction: The Strategic Importance of the N-Arylpiperazine Scaffold

The strategic incorporation of the N-arylpiperazine moiety into drug candidates is a well-established approach to enhance pharmacological activity and improve critical drug-like properties such as aqueous solubility and bioavailability.[2] The two nitrogen atoms of the piperazine ring offer synthetic handles for introducing diverse substituents, enabling the creation of vast chemical libraries for structure-activity relationship (SAR) studies.[2] This structural versatility has led to the development of numerous blockbuster drugs for treating conditions like schizophrenia, depression, and anxiety.[1]

The synthesis of the core N-arylpiperazine structure is the foundational step in the development of these compounds. Over the years, synthetic methodologies have evolved from harsh, classical techniques to more efficient, versatile, and milder catalytic systems.[1][4] The choice of synthetic route is a critical decision, dictated by factors such as the electronic nature of the aryl precursor, functional group tolerance, desired scale, and economic viability. This guide will focus on the most robust and widely adopted methods in contemporary drug discovery labs.

Core Synthetic Methodologies: A Comparative Overview

The primary methods for forging the crucial C-N bond between an aryl group and the piperazine nitrogen are transition-metal-catalyzed cross-coupling reactions and reductive amination. Each method presents a unique set of advantages and considerations.

Synthetic Method Key Features Typical Reaction Conditions Advantages Limitations
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an aryl halide/triflate with piperazine.[4][5][6][7]80-110 °C, strong base (e.g., NaOtBu, Cs₂CO₃), phosphine ligand.[1][6]Excellent functional group tolerance, broad substrate scope, high yields, milder conditions than Ullmann.[6][7]Cost of palladium catalyst and ligands, sensitivity to air and moisture.[6]
Ullmann Condensation Copper-catalyzed reaction between an aryl halide and piperazine.[5][8]120-150 °C, polar aprotic solvent (e.g., DMF, DMSO), often requires a ligand.[5][8]Lower cost catalyst (copper), effective for electron-deficient aryl halides.[5]Harsh reaction conditions (high temperatures), limited substrate scope, can require stoichiometric copper.[8][9]
Reductive Amination Two-step, one-pot reaction of an aryl-piperazine with an aldehyde/ketone, or an aniline with a bis(2-haloethyl)amine derivative.[4][5]Room temperature, reducing agent (e.g., NaBH(OAc)₃), solvent (e.g., DCM, DCE).[5]Mild reaction conditions, readily available starting materials, good for introducing alkyl substituents.[4]Primarily for N-alkylation rather than direct N-arylation, potential for side reactions.[4]
Nucleophilic Aromatic Substitution (SNAr) Reaction of piperazine with an aryl halide activated by strong electron-withdrawing groups.[4][5]Varies with substrate, often requires elevated temperatures.Does not require a metal catalyst.Limited to highly electron-deficient aryl systems.[4]

Experimental Protocols & Mechanistic Insights

As a senior application scientist, the following protocols are presented not just as a series of steps, but as a self-validating system. The rationale behind each choice of reagent and condition is explained to ensure reproducibility and facilitate troubleshooting.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for N-arylpiperazine synthesis due to its remarkable versatility and functional group tolerance.[6][7][10] The reaction's success hinges on the careful selection of the palladium source, phosphine ligand, base, and solvent.[6] Sterically hindered and electron-rich biaryl phosphine ligands are crucial for promoting the catalytic cycle and achieving high yields, especially with less reactive aryl chlorides.[6][11]

The catalytic cycle begins with the in-situ formation of a catalytically active Pd(0) species from a Pd(II) precatalyst.[12] This Pd(0) complex undergoes oxidative addition with the aryl halide to form a Pd(II)-aryl intermediate. Subsequent coordination of the piperazine and deprotonation by the base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond of the N-arylpiperazine and regenerates the Pd(0) catalyst.[7][12][13] The choice of a bulky ligand facilitates the reductive elimination step and prevents catalyst decomposition.[11]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [L-Pd(II)(Ar)(Piperazine)]+X- Oxidative Addition Complex->Amine Coordination + Piperazine Palladium-Amido Complex L-Pd(II)(Ar)(Piperazide) Amine Coordination->Palladium-Amido Complex - Base-H+X- N-Arylpiperazine Product Palladium-Amido Complex->N-Arylpiperazine Reductive Elimination Regenerated Catalyst Pd(0)L Palladium-Amido Complex->Regenerated Catalyst

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • N-Boc-piperazine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)[1]

  • Phosphine ligand (e.g., XantPhos, BINAP) (1-10 mol%)[6]

  • Strong base (e.g., NaO-t-Bu, Cs₂CO₃) (1.5-2.0 eq)[1][6]

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)[1]

  • Inert gas supply (Nitrogen or Argon)

  • Oven-dried Schlenk tube or similar reaction vessel

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 eq), N-Boc-piperazine (1.2 eq), the base (1.5 eq), the palladium precatalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).[2][6]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen and moisture is critical for catalyst stability and activity.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe.[6]

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.[1][6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.[1][2]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.[1]

    • Dilute the mixture with a suitable organic solvent like ethyl acetate.[1]

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[1]

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.[1]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[1][6]

  • Deprotection (if necessary): The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final N-arylpiperazine.

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems.[14][15] While it often requires higher temperatures than the Buchwald-Hartwig reaction, its use of an inexpensive copper catalyst makes it an attractive option, particularly for large-scale syntheses and with electron-deficient aryl halides.[5][8] Ligands such as L-proline or 1,10-phenanthroline can significantly improve reaction efficiency and allow for milder conditions.[5][9]

The precise mechanism of the Ullmann reaction is still debated, but it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle.[16] The active Cu(I) species is generated in situ. It coordinates to the amine (piperazine), followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then furnishes the N-arylpiperazine product and regenerates the Cu(I) catalyst.[16]

Ullmann_Condensation_Cycle Cu(I)X Cu(I)X Copper-Amide Complex Cu(I)-Piperazide Cu(I)X->Copper-Amide Complex + Piperazine, - HX Oxidative Addition Complex Ar-Cu(III)(X)(Piperazide) Copper-Amide Complex->Oxidative Addition Complex + Ar-X N-Arylpiperazine Product Oxidative Addition Complex->N-Arylpiperazine Reductive Elimination Regenerated Catalyst Cu(I)X Oxidative Addition Complex->Regenerated Catalyst

Caption: A proposed catalytic cycle for the Ullmann N-arylation.

Materials:

  • Aryl halide (1.0 eq)

  • Piperazine (2.0 eq, excess favors mono-arylation)

  • Copper(I) iodide (CuI, 10-20 mol%)[5]

  • Ligand (e.g., L-proline, 20-40 mol%)[5]

  • Base (e.g., K₂CO₃, 2.0 eq)[5]

  • High-boiling polar solvent (e.g., DMF, DMSO)[5]

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), piperazine (2.0 eq), CuI (10 mol%), ligand (20 mol%), and base (2.0 eq).[5]

  • Solvent Addition and Inert Atmosphere: Add the solvent (e.g., DMSO) and flush the vessel with an inert gas.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[5]

  • Work-up:

    • After completion, cool the mixture to room temperature.[5]

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[5]

  • Isolation and Purification:

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[5]

    • Purify the crude product by column chromatography.[5]

Protocol 3: Reductive Amination

Reductive amination is a highly effective method for introducing alkyl substituents onto a pre-formed N-arylpiperazine core.[2] This one-pot reaction involves the formation of an iminium ion from the piperazine and a carbonyl compound, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.[4][5]

The reaction proceeds via the nucleophilic attack of the secondary amine of the N-arylpiperazine on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. The hydride reducing agent then selectively reduces the iminium ion to form the C-N bond of the final N-alkylated product. Sodium triacetoxyborohydride is a preferred reagent as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not reduce the starting carbonyl compound.

Reductive_Amination_Workflow cluster_0 Reaction Steps Start N-Arylpiperazine + Aldehyde/Ketone Iminium Iminium Ion Formation (+/- Acid Catalyst) Start->Iminium Reduction Reduction (e.g., NaBH(OAc)₃) Iminium->Reduction Product N-Aryl-N'-alkylpiperazine Reduction->Product

Caption: Workflow for N-alkylation via reductive amination.

Materials:

  • N-Arylpiperazine (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 eq)[5]

  • Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))[5]

  • Acetic acid (optional, catalytic amount)[5]

Procedure:

  • Iminium Ion Formation: Dissolve the N-arylpiperazine (1.0 eq) and the carbonyl compound (1.1 eq) in the solvent (e.g., DCE) in a round-bottom flask. If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.[5]

  • Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to control any gas evolution.[5]

  • Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).[5]

  • Quenching and Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[5]

    • Extract the aqueous layer with an organic solvent (e.g., DCM).[5]

  • Isolation and Purification:

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Purification and Characterization

Purification of N-arylpiperazines, which are basic compounds, often requires specific strategies.

  • Column Chromatography: Standard silica gel chromatography is effective. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide in methanol, can prevent peak tailing and improve separation.[5]

  • Acid-Base Extraction: For removing non-basic impurities, an acid-base extraction is highly efficient. The crude mixture is dissolved in an organic solvent (e.g., ethyl acetate) and extracted with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine product partitions into the aqueous layer as its hydrochloride salt. The layers are separated, the aqueous layer is basified (e.g., with NaOH), and the product is re-extracted into an organic solvent.[5]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step.

Characterization: The identity and purity of the synthesized N-arylpiperazine must be confirmed through standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.[1][2]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[2]

  • Melting Point: For solid compounds, as an indicator of purity.[2]

Conclusion

The synthesis of N-arylpiperazines is a fundamental task in drug discovery, enabling the exploration of vast chemical space around this privileged scaffold. The Buchwald-Hartwig amination stands out as the most versatile and widely used method, offering broad substrate scope and mild conditions. The Ullmann condensation provides a cost-effective alternative, especially for specific substrates, while reductive amination is the go-to method for subsequent N-alkylation. By understanding the mechanistic principles behind these key reactions and adhering to robust experimental protocols, researchers can efficiently synthesize novel N-arylpiperazine derivatives, paving the way for the discovery of next-generation therapeutics.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Study of N-Arylpiperazines. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • NIH. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health. [Link]

  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

  • Bentham Science Publisher. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (2024). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]

  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ACS Publications. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. American Chemical Society. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. [Link]

  • Google Patents. (n.d.). Purification of piperazine.
  • PubMed Central. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines. ResearchGate. [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • NIH. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. National Institutes of Health. [Link]

  • PubMed. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. National Institutes of Health. [Link]

  • PubMed Central. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. National Institutes of Health. [Link]

Sources

application of 1-(2,6-Dichlorophenyl)piperazine in neuropharmacology research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1-(2,6-Dichlorophenyl)piperazine: A Tool for Probing α2-Adrenergic Receptor Function in Neuropharmacology Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, giving rise to numerous compounds with significant activity within the central nervous system (CNS).[1][2][3] While this compound is often utilized as a synthetic intermediate in the creation of more complex molecules, its core structure suggests inherent neuropharmacological potential. This document provides a detailed guide for its characterization and application as a putative antagonist of α2-adrenergic receptors (α2-adrenoceptors). We present detailed protocols for in vitro receptor binding and functional assays, alongside an in vivo model for assessing its antagonist activity. This guide is designed for researchers seeking to validate and utilize this compound as a tool to explore the role of α2-adrenoceptors in synaptic transmission and animal models of neurological disorders.

Introduction and Rationale

Phenylpiperazine derivatives are known to interact with a wide array of monoaminergic receptors, including dopaminergic, serotonergic, and adrenergic systems.[1][4] The specific substitution pattern on the phenyl ring critically dictates receptor affinity and selectivity. The 2,6-dichloro substitution pattern, while less common than the 2,3-dichloro arrangement found in precursors to drugs like aripiprazole[5][6], sterically and electronically influences the molecule's interaction with receptor binding pockets.

Based on structure-activity relationships within this chemical class, this compound is hypothesized to possess significant affinity for α2-adrenoceptors.[7] These receptors are Gi protein-coupled receptors that play a crucial role as presynaptic autoreceptors, inhibiting the release of norepinephrine and other neurotransmitters.[8] As such, α2-adrenoceptor antagonists can increase synaptic norepinephrine levels, a mechanism relevant to treating depression and other CNS disorders.

This application note provides the necessary framework to:

  • Determine the binding affinity and selectivity profile of this compound.

  • Characterize its functional activity as an antagonist.

  • Validate its utility as a research tool in a relevant in vivo model.

Hypothesized Mechanism of Action: α2-Adrenoceptor Antagonism

α2-Adrenoceptors exist in three main subtypes: α2A, α2B, and α2C.[8] In the CNS, the α2A and α2C subtypes are predominantly found on presynaptic terminals of noradrenergic neurons, where their activation by norepinephrine leads to a negative feedback loop that suppresses further neurotransmitter release. This is achieved through the Gi subunit of the associated G-protein, which inhibits the enzyme adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8]

An antagonist, such as the hypothesized role for this compound, would bind to these receptors without activating them, thereby blocking the inhibitory effect of endogenous norepinephrine. The functional consequence is a disinhibition of the neuron, leading to an increase in norepinephrine release into the synaptic cleft.

G_protein_signaling cluster_membrane Plasma Membrane Receptor α2-Adrenoceptor G_protein Gi Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts NE Norepinephrine (Agonist) NE->Receptor Binds & Activates Antagonist This compound (Putative Antagonist) Antagonist->Receptor Binds & Blocks ATP ATP ATP->AC Response Decreased Neurotransmitter Release cAMP->Response Leads to

Figure 1: Hypothesized α2-Adrenoceptor Antagonism Signaling Pathway.

Experimental Protocols

These protocols provide a logical progression from initial binding characterization to functional validation in a whole-animal model.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for α2-adrenoceptors through competitive displacement of a known high-affinity radioligand.

Objective: To quantify the affinity of this compound for α2-adrenoceptors.

Materials:

  • Receptor Source: Commercially available membranes from HEK293 or CHO cells stably expressing human α2A, α2B, and α2C adrenoceptor subtypes.

  • Radioligand: [3H]Rauwolscine or [3H]Yohimbine (potent α2 antagonists).

  • Test Compound: this compound hydrochloride (dissolved in DMSO to 10 mM stock).

  • Non-specific Ligand: Phentolamine or unlabeled Yohimbine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Scintillation Cocktail and 96-well filter plates (GF/B).

Workflow:

workflow start Start: Prepare Reagents prep_compound Prepare serial dilutions of This compound (e.g., 10 µM to 0.1 nM) start->prep_compound setup_plate Add to 96-well plate: 1. Assay Buffer 2. Test Compound / Vehicle / Non-specific Ligand 3. [3H]Radioligand (e.g., 0.5 nM final) 4. Receptor Membranes prep_compound->setup_plate incubate Incubate at 25°C for 60-90 minutes setup_plate->incubate filter Rapidly filter through GF/B filter plate using a cell harvester incubate->filter wash Wash plate 3x with ice-cold Assay Buffer to remove unbound ligand filter->wash dry_scint Dry filter plate, add scintillation cocktail to each well, and seal wash->dry_scint count Count radioactivity (CPM) using a microplate scintillation counter dry_scint->count analyze Analyze data: Calculate IC50 and Ki values using non-linear regression count->analyze end End analyze->end

Figure 2: Workflow for Radioligand Binding Assay.

Step-by-Step Procedure:

  • Compound Preparation: Perform a serial dilution of the this compound stock solution in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 10 µM.

  • Assay Setup: In a 96-well plate, combine components in the following order:

    • 150 µL Assay Buffer

    • 25 µL of test compound dilution, vehicle (DMSO), or non-specific ligand (for total and non-specific binding wells, respectively).

    • 25 µL of [3H]Rauwolscine (diluted in buffer to yield a final concentration of ~0.5 nM).

    • 25 µL of receptor membrane preparation (e.g., 10-20 µg protein/well).

  • Incubation: Incubate the plate at room temperature (25°C) for 90 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through a GF/B glass fiber filter plate using a cell harvester. This separates bound from unbound radioligand.

  • Washing: Immediately wash the filters three times with 200 µL of ice-cold assay buffer. This critical step removes any trapped, non-specifically bound radioligand.

  • Counting: Allow the filter mat to dry completely. Add 50 µL of scintillation fluid to each well, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (vehicle) - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of compound that displaces 50% of the radioligand).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (cAMP Accumulation)

This assay determines whether the compound acts as an antagonist by measuring its ability to block agonist-induced inhibition of cAMP production.

Objective: To characterize this compound as a functional antagonist at the α2-adrenoceptor.

Materials:

  • Cell Line: CHO or HEK293 cells expressing a human α2-adrenoceptor subtype.

  • Agonist: Clonidine or Dexmedetomidine (a potent α2 agonist).[9]

  • Stimulant: Forskolin (to stimulate adenylyl cyclase and produce a robust cAMP signal).

  • Assay Kit: A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

Step-by-Step Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to ~90% confluency.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of this compound or vehicle for 20 minutes. This allows the antagonist to occupy the receptors.

  • Agonist Challenge: Add the α2 agonist (e.g., clonidine at its EC80 concentration) to all wells except the basal control.

  • Stimulation: Immediately add forskolin (e.g., 10 µM final concentration) to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (100% signal) and the agonist+forskolin control (inhibited signal).

    • Plot the cAMP signal against the log concentration of this compound.

    • Use non-linear regression to calculate the IC50 value, which represents the concentration of the antagonist required to reverse 50% of the agonist's effect.

    • Calculate the functional antagonist constant (KB) using the Gaddum-Schild equation for a more precise measure of potency.

Protocol 3: In Vivo Assay - Reversal of Clonidine-Induced Hypothermia

This is a classic, whole-animal model to assess the functional in vivo efficacy of an α2-adrenoceptor antagonist.

Objective: To determine if this compound can functionally block α2-adrenoceptors in vivo.

Materials:

  • Animals: Male C57BL/6 mice (20-25 g).

  • Drugs: Clonidine hydrochloride (0.1 mg/kg, dissolved in saline), this compound (e.g., 1, 3, 10 mg/kg, formulated in a suitable vehicle like 5% Tween 80 in saline).

  • Equipment: Rectal thermometer for small rodents.

Step-by-Step Procedure:

  • Acclimation: Acclimate mice to the testing room and handling for at least 60 minutes before the experiment begins.

  • Baseline Temperature: Measure the baseline rectal temperature (T0) for each mouse.

  • Pre-treatment: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical pre-treatment time is 30 minutes.

  • Clonidine Challenge: Administer clonidine (0.1 mg/kg, i.p.) to all animals.

  • Post-treatment Monitoring: Measure rectal temperature at 30, 60, and 90 minutes after the clonidine injection.

  • Data Analysis:

    • Calculate the change in temperature (ΔT) from baseline for each time point.

    • Compare the ΔT in the vehicle-pretreated group (which should show significant hypothermia) to the groups pretreated with this compound.

    • Use a two-way ANOVA with post-hoc tests to determine if the compound significantly reversed the clonidine-induced hypothermia. A successful antagonist will attenuate or completely block the temperature drop.

Data Presentation and Interpretation

Data should be organized to clearly demonstrate affinity, functional potency, and selectivity.

Table 1: Example Pharmacological Profile of this compound

TargetBinding Affinity (Ki, nM)Functional Antagonism (KB, nM)Selectivity (vs. α2A)
α2A-Adrenoceptor 15.2 ± 2.125.5 ± 3.8-
α2B-Adrenoceptor 45.8 ± 5.560.1 ± 7.23.0-fold
α2C-Adrenoceptor 22.1 ± 3.031.7 ± 4.11.5-fold
α1A-Adrenoceptor> 1,000> 1,000> 65-fold
5-HT1A Receptor850 ± 95> 1,000> 55-fold
Dopamine D2 Receptor> 1,000> 1,000> 65-fold

Data are presented as mean ± SEM and are hypothetical examples for illustrative purposes.

Interpretation: The example data in Table 1 would characterize this compound as a potent and selective α2-adrenoceptor antagonist, with a slight preference for the α2A and α2C subtypes over the α2B subtype. The >30-fold selectivity over other key monoamine receptors would validate its use as a specific tool for probing α2-adrenoceptor systems in more complex neuropharmacological experiments.

References

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective - ACS Publications. (2019). ACS Publications. [Link]

  • Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed. (n.d.). PubMed. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (n.d.). PubMed. [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC. (n.d.). PMC. [Link]

  • What is the mechanism of Piperazine? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]

  • 2,3-Dichlorophenylpiperazine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes - ResearchGate. (n.d.). ResearchGate. [Link]

  • Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed. (n.d.). PubMed. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Authorea. [Link]

  • Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap. (n.d.).
  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed. (n.d.). PubMed. [Link]

  • Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed. (n.d.). PubMed. [Link]

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed. (n.d.). PubMed. [Link]

  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. (n.d.). MDPI. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity | Journal of Medicinal Chemistry - ACS Publications. (2014). ACS Publications. [Link]

  • Aripiprazole - Wikipedia. (n.d.). Wikipedia. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 2: Perhydropyrido[1,2-a]pyrazines - PubMed. (n.d.). PubMed. [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. (n.d.). PubMed. [Link]

  • Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC. (n.d.). PMC. [Link]

  • 1507372-81-7| Chemical Name : this compound Hydrochloride | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

  • Alpha-2 adrenergic receptor - Wikipedia. (n.d.). Wikipedia. [Link]

  • α2A-adrenoceptor - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (2015). ResearchGate. [Link]

  • 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem. (n.d.). PubChem. [Link]

Sources

Application Note: A Guide to the Chromatographic Use of 1-(2,6-Dichlorophenyl)piperazine as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the use of 1-(2,6-Dichlorophenyl)piperazine as a reference standard in chromatographic applications. As a critical component in the synthesis of various active pharmaceutical ingredients (APIs) or a potential impurity, its accurate quantification is paramount for ensuring drug safety and efficacy. We present detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation. The methodologies are designed to be self-validating through rigorous system suitability criteria, reflecting best practices in pharmaceutical analysis. This document serves as an essential resource for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction: The Role of a Well-Characterized Reference Standard

This compound is a synthetic organic compound that often serves as a key intermediate or appears as a process-related impurity in the manufacturing of certain pharmaceuticals. The stringent control of such impurities is a non-negotiable aspect of drug development, mandated by global regulatory bodies. The foundation of this control lies in the use of highly characterized reference standards.

A reference standard is a substance of established purity and identity that serves as a benchmark for analytical measurements. According to principles outlined by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), reference standards are indispensable for the validation and verification of analytical methods, ensuring the accuracy, precision, and reliability of results.[1][2] They are critical tools for identity confirmation, purity evaluation, and the quantification of impurities in drug substances and final products.[2][3][4]

This guide details the necessary protocols for establishing and utilizing this compound as a reference standard, ensuring that analytical data generated is robust, reproducible, and compliant with the highest scientific and regulatory standards.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the first step in developing a robust analytical method. The key physicochemical data for this compound hydrochloride, the common salt form, are summarized below.

PropertyValueSource
IUPAC Name This compound;hydrochloridePubChem[5]
Molecular Formula C₁₀H₁₃Cl₃N₂PubChem[5]
Molecular Weight 267.6 g/mol PubChem[5]
CAS Number 1507372-81-7 (for hydrochloride)PubChem[5]
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in methanol, waterGeneral Knowledge

Reference Standard Lifecycle & Management

The integrity of a reference standard is paramount. Its lifecycle, from acquisition to disposal, must be meticulously managed to prevent degradation and ensure consistent performance. Phenyl piperazines, in particular, require careful handling as they can be susceptible to degradation if not stored correctly.[6] Studies show that storage at refrigerated or frozen temperatures is optimal for preserving the stability of piperazine compounds.[6]

Receipt, Qualification, and Storage
  • Initial Qualification: Upon receipt, the reference standard should be accompanied by a Certificate of Analysis (CoA) detailing its purity, identity, and characterization data. This information must be logged and archived.

  • Storage: The standard should be stored in a tightly sealed container, protected from light and moisture, at a controlled temperature of 2-8°C. For long-term storage, -20°C is recommended.[6]

  • Handling: Use calibrated balances and appropriate personal protective equipment. Allow the container to equilibrate to ambient temperature before opening to prevent moisture condensation.

Preparation of Standard Solutions
  • Rationale for Solvent Selection: Methanol is an excellent solvent for this compound and is compatible with reversed-phase HPLC mobile phases. It is also sufficiently volatile for GC applications.

  • Stock Standard Solution (e.g., 1.0 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of HPLC-grade methanol and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly.

    • This stock solution should be stored at 2-8°C and protected from light. A fresh stock solution should be prepared at least weekly, or as determined by stability studies.

  • Working Standard Solution (e.g., 0.1 mg/mL for HPLC):

    • Pipette 1.0 mL of the Stock Standard Solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with the mobile phase and mix thoroughly.

    • This working solution should be prepared fresh daily.

cluster_0 Phase 1: Qualification & Storage cluster_1 Phase 2: Solution Preparation cluster_2 Phase 3: Analytical Use A Receive Standard with CoA B Log & Verify CoA Data A->B C Store at Controlled Temp (2-8°C) B->C D Prepare Stock Standard (1 mg/mL) C->D E Prepare Working Standard (e.g., 0.1 mg/mL) D->E F System Suitability Testing (SST) E->F G Analyze Samples F->G H Process & Report Results G->H

Caption: Workflow for Reference Standard Lifecycle Management.

Protocol 1: Purity by Reversed-Phase HPLC-UV

This method is designed for the accurate determination of the purity of this compound and for quantifying it as an impurity in other substances.

Principle & Causality

Reversed-phase chromatography is employed using a C18 (octadecylsilane) column. The non-polar stationary phase retains the moderately non-polar analyte. A mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile) is used to elute the compound. The phosphate buffer is crucial as it maintains a constant pH, ensuring the piperazine moiety is consistently protonated, which leads to sharp, symmetrical peaks and reproducible retention times. UV detection at the wavelength of maximum absorbance (λmax) for the dichlorophenyl chromophore provides high sensitivity.

Instrumentation & Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents: HPLC-grade acetonitrile, methanol, potassium dihydrogen phosphate, and phosphoric acid.

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 0.02 M KH₂PO₄, pH adjusted to 3.0 with H₃PO₄Buffered aqueous phase to control analyte ionization.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 0-15 min: 30% to 70% B; 15-20 min: 70% B; 20-21 min: 70% to 30% B; 21-25 min: 30% BGradient elution ensures separation of potential impurities with different polarities and a reasonable run time.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30°CControlled temperature ensures stable retention times.
Detection UV at 230 nmWavelength near the absorbance maximum for the dichlorophenyl group, providing good sensitivity. A PDA detector can be used to confirm peak purity.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is a cornerstone of a self-validating protocol.[1] Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the following parameters.

ParameterAcceptance CriteriaPurpose
% RSD of Peak Area ≤ 2.0%Ensures injection precision and system stability.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
Analysis and Calculation
  • Sequence: Inject a blank (mobile phase), followed by five replicate injections of the Working Standard Solution for SST. Once SST criteria are met, inject the sample solutions.

  • Calculation (Area Percent Purity):

    Purity (%) = (Area_main peak / Area_total) x 100

    Where Area_total is the sum of the areas of all peaks detected, excluding the solvent front.

A Prepare Mobile Phase & Equilibrate System B Prepare Working Standard (0.1 mg/mL) A->B C Inject Standard 5x for System Suitability B->C D Evaluate SST Results (%RSD, Tailing, Plates) C->D E SST PASS D->E Criteria Met F SST FAIL Troubleshoot System D->F Criteria Not Met G Prepare & Inject Sample Solutions E->G F->C Re-run SST H Integrate Peaks & Calculate Purity G->H I Review Data & Generate Report H->I

Caption: Decision workflow for the HPLC purity analysis.

Protocol 2: Identity Confirmation by GC-MS

GC-MS provides an orthogonal technique for identity confirmation, offering high selectivity and specificity based on both chromatographic retention time and mass fragmentation patterns. It is an excellent method for unambiguously identifying this compound.

Principle & Causality

The analyte, being thermally stable and sufficiently volatile, is introduced into a heated injection port and carried by an inert gas (helium) through a capillary column. The column, typically a non-polar phase like 5% phenyl-polysiloxane, separates components based on their boiling points and interactions with the stationary phase. The eluting compounds enter a mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for definitive identification.

Instrumentation & Materials
  • GC-MS system with a capillary column inlet and an electron ionization (EI) source.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Reagents: HPLC-grade methanol or ethyl acetate.

GC-MS Conditions
ParameterConditionRationale
Inlet Temperature 260°CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas compatible with MS detection.
Oven Program Start at 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)Temperature program allows for good separation from any potential impurities or solvent effects.
Transfer Line Temp. 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230°CStandard temperature for EI source.
Ionization Mode Electron Impact (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns.
MS Scan Range 40 - 350 m/zCovers the molecular ion and expected fragment ions.
Analysis and Data Interpretation
  • Preparation: Prepare a dilute solution of the reference standard (e.g., 10-50 µg/mL) in methanol or ethyl acetate.

  • Analysis: Inject 1 µL of the solution into the GC-MS system.

  • Identification: The identity of this compound is confirmed if the sample peak has the same retention time (within a narrow window, e.g., ±0.1 min) and the same mass spectrum as the authenticated reference standard run under the same conditions. The comparison of mass spectra should include the molecular ion and the relative abundance of key fragment ions.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the chromatographic analysis of this compound as a reference standard. The HPLC-UV method is suitable for quantitative purity assessment, while the GC-MS method offers definitive identity confirmation. By incorporating principles of causality and self-validation through system suitability testing, these methods ensure the generation of high-quality, scientifically sound data essential for modern drug development and quality control.

References

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed Central, National Center for Biotechnology Information. [Link]

  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. LinkedIn. [Link]

  • CN110850012A - Detection method of 1-(2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
  • This compound hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Analytical Methods for the determination of piperazine street drugs. Royal Society of Chemistry. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Scholars.Direct. [Link]

  • HPLC Methods for analysis of Piperazine. HELIX Chromatography. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology. [Link]

  • Synthesis and Pharmacological Characterization of a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry. [Link]

  • Thermal degradation of piperazine and its structural analogs. Energy Procedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,6-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2,6-Dichlorophenyl)piperazine. This molecule is a crucial building block in the development of various pharmacologically active compounds. Achieving a high yield and purity can be challenging due to the sterically hindered nature of the 2,6-disubstituted aryl halide. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize their synthetic protocols.

I. Overview of Primary Synthesis Routes

The synthesis of this compound predominantly relies on carbon-nitrogen (C-N) bond formation. The two most industrially relevant and academically explored methods are the Buchwald-Hartwig amination and classical Nucleophilic Aromatic Substitution (SNAr).

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[1] It is often the preferred method for sterically hindered substrates like 2,6-dichloro-substituted aromatics, offering milder conditions compared to traditional methods.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of piperazine with an activated aryl halide. For an unactivated substrate like 1,2,3-trichlorobenzene, this reaction typically requires harsh conditions, including high temperatures and pressures, and may suffer from regioselectivity issues.[4][5]

Given its broader applicability and milder conditions for this specific transformation, this guide will focus primarily on troubleshooting the Buchwald-Hartwig amination route.

II. Troubleshooting Guide for Buchwald-Hartwig Synthesis

This section addresses specific, common problems encountered during the synthesis of this compound via palladium-catalyzed cross-coupling.

Low or no yield is a frequent issue, often pointing to problems with the catalytic system or reaction environment.

Possible Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The Pd(0) active catalyst may not be generating in situ or may have decomposed.

    • Troubleshooting:

      • Check Palladium Precursor: Ensure the quality of your Pd precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). Older precursors can degrade. Consider using a fresh bottle.

      • Use a Pre-catalyst: Employ air- and moisture-stable Pd pre-catalysts. These complexes, often featuring a biarylphosphine ligand, can improve reaction consistency.[2]

      • Ensure Anaerobic Conditions: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that the solvent is properly degassed. A common technique is to bubble the inert gas through the solvent for 20-30 minutes before adding reagents.

  • Improper Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[1] Sterically hindered substrates require bulky, electron-rich phosphine ligands.

    • Troubleshooting:

      • Select Appropriate Ligands: For 2,6-disubstituted aryl chlorides, ligands like RuPhos, XPhos, or BrettPhos are often superior choices due to their steric bulk and electron-donating properties.[3]

      • Check Ligand Quality: Phosphine ligands can oxidize over time. If the ligand is not a free-flowing white powder, its quality may be compromised.

  • Incorrect Base: The base plays a crucial role in deprotonating the piperazine and facilitating the reductive elimination step.[1]

    • Troubleshooting:

      • Use a Strong, Non-Nucleophilic Base: A strong, sterically hindered base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation. Weaker bases like K₂CO₃ or Cs₂CO₃ are often insufficient for coupling with aryl chlorides.

      • Ensure Anhydrous Conditions: The base, particularly NaOt-Bu, is highly hygroscopic. Use a freshly opened bottle or dry the base in a vacuum oven before use. Water can hydrolyze the base and poison the catalyst.

  • Solvent Issues: The solvent must be anhydrous and capable of solubilizing the reactants at the reaction temperature.

    • Troubleshooting:

      • Use Anhydrous Solvents: Toluene, dioxane, and THF are common solvents. Ensure they are distilled from an appropriate drying agent or use commercially available anhydrous solvents.

      • Check Solubility: Ensure all components, particularly the piperazine and base, are adequately soluble or form a fine, stirrable slurry in the chosen solvent at the reaction temperature.

The formation of 1,4-bis(2,6-dichlorophenyl)piperazine is a common side reaction, as piperazine has two reactive secondary amine sites.

Possible Causes & Step-by-Step Solutions:

  • Stoichiometry: If the ratio of piperazine to the aryl halide is too low, the mono-arylated product, once formed, can compete with piperazine for the remaining aryl halide.

    • Troubleshooting:

      • Increase Piperazine Equivalence: Use a molar excess of piperazine. A common starting point is 1.5 to 2.5 equivalents of piperazine relative to the 1,2,3-trichlorobenzene or 2,6-dichloro-substituted aryl halide.[6] This stoichiometric excess favors the formation of the mono-substituted product.[2]

      • Slow Addition: If using a highly reactive catalyst system, consider adding the aryl halide slowly to a solution containing the catalyst, ligand, base, and excess piperazine. This maintains a high concentration of piperazine relative to the aryl halide throughout the reaction.

  • High Temperature / Long Reaction Time: Forcing the reaction under harsh conditions can drive the formation of the thermodynamically stable bis-arylated product.

    • Troubleshooting:

      • Optimize Temperature: While heat is necessary, excessive temperatures can reduce selectivity. Screen temperatures in the range of 80-110 °C.

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction once the starting aryl halide is consumed to prevent the subsequent reaction of the desired product.

A stalling reaction often points to catalyst deactivation or consumption of a key reagent.

Possible Causes & Step-by-Step Solutions:

  • Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction.

    • Troubleshooting:

      • Increase Catalyst Loading: While typical loadings are 1-2 mol %, a stalling reaction may benefit from a slightly higher loading (e.g., 3-5 mol %).

      • "Second Shot" Addition: If monitoring shows the reaction has stalled, carefully open the vessel under a positive pressure of inert gas and add a second small portion of the catalyst and ligand.

  • Insufficient Base: The reaction consumes the base. If an insufficient amount was added, or if it was partially hydrolyzed, the reaction can stop.

    • Troubleshooting:

      • Check Base Stoichiometry: Ensure at least 1.2 to 1.5 equivalents of a strong base like NaOt-Bu are used.

      • Add More Base: Similar to the catalyst, a second portion of base can be added to a stalled reaction under inert conditions.

  • Presence of Inhibitors: Impurities in the starting materials or solvent can act as catalyst poisons.

    • Troubleshooting:

      • Purify Starting Materials: Ensure the purity of the 1,2,3-trichlorobenzene and piperazine. Piperazine, in particular, can absorb atmospheric CO₂ to form a carbonate salt, which can interfere with the reaction.[7] Consider purifying piperazine by distillation or recrystallization if its quality is suspect.[8]

III. Frequently Asked Questions (FAQs)
  • Q: Which palladium source and ligand combination is best for this specific synthesis?

    • A: For sterically demanding couplings with aryl chlorides, a combination of a palladium(II) acetate (Pd(OAc)₂) or palladium(dba) complex (e.g., Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand is recommended. RuPhos and XPhos are excellent starting points.[3] Using a pre-formed pre-catalyst like RuPhos-Pd-G3 can often provide more reliable results.

  • Q: Can I use a different base, like potassium carbonate (K₂CO₃)?

    • A: It is not recommended for this substrate. Aryl chlorides are significantly less reactive than aryl bromides or iodides and require a stronger base to facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are much more effective choices.[1]

  • Q: How critical is the quality of the piperazine?

    • A: Very critical. Piperazine is hygroscopic and can absorb atmospheric CO₂. Impurities can reduce its nucleophilicity and introduce water, which can deactivate the base and catalyst. Using anhydrous piperazine from a sealed container is essential.

  • Q: What is a standard work-up and purification procedure?

    • A: After the reaction is complete, cool the mixture, dilute it with a solvent like ethyl acetate or toluene, and filter it through a pad of Celite to remove palladium residues and inorganic salts. The filtrate can then be washed with water and brine. The desired product, this compound, is a base. It can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine mixed into the mobile phase to prevent streaking. Alternatively, an acid-base extraction can be performed: extract the organic layer with aqueous HCl to move the product into the aqueous phase as the hydrochloride salt, wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the pure product back into an organic solvent.[9]

IV. Data & Protocols
ParameterRecommended RangeRationale & Key Considerations
Aryl Halide 1,2,3-TrichlorobenzeneSubstrate for SNAr or Buchwald-Hartwig.
Piperazine 1.5 - 2.5 equivalentsExcess minimizes bis-arylation.[2][6] Must be anhydrous.
Pd Precursor Pd(OAc)₂ or Pd₂(dba)₃1 - 3 mol %
Ligand RuPhos or XPhos1.1 - 1.2 eq. relative to Pd
Base NaOt-Bu1.4 - 2.0 equivalents
Solvent Toluene or DioxaneAnhydrous, degassed
Temperature 90 - 110 °CBalance between reaction rate and side product formation.
Time 4 - 24 hoursMonitor by TLC/LC-MS for completion.
  • Vessel Preparation: To a dry Schlenk flask or oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol %), the phosphine ligand (e.g., RuPhos, 2.2 mol %), and the base (e.g., NaOt-Bu, 1.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add piperazine (2.0 eq.) and the aryl halide (e.g., 1,2,3-trichlorobenzene, 1.0 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking aliquots (under inert conditions) and analyzing by TLC or LC-MS until the aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite. Wash the filtrate with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

V. Visual Diagrams

Buchwald_Hartwig_Cycle Catalytic Cycle for this compound Synthesis Pd0 Pd(0)L Active Catalyst OA_complex Oxidative Addition Complex Pd0->OA_complex Ar-Cl (2,6-Dichlorophenyl Halide) Amine_complex Amine Coordination Complex OA_complex->Amine_complex Piperazine (R₂NH) Amido_complex Palladium Amido Complex Amine_complex->Amido_complex -H⁺ (Base) Amido_complex->Pd0 Reductive Elimination Product_complex This compound (Ar-NR₂) Amido_complex->Product_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield Observed check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Verify Reaction Conditions check_catalyst->check_conditions Yes cat_issue Issue Found check_catalyst->cat_issue No check_reagents 3. Assess Reagent Quality check_conditions->check_reagents Yes cond_issue Issue Found check_conditions->cond_issue No reag_ok Re-run Experiment check_reagents->reag_ok Yes reag_issue Issue Found check_reagents->reag_issue No cat_ok System OK cat_sol1 Use fresh Pd precursor & bulky ligand (e.g., RuPhos) cat_issue->cat_sol1 cat_sol2 Ensure strict anaerobic conditions (degas solvent) cat_sol1->cat_sol2 cond_ok Conditions OK cond_sol1 Use strong, anhydrous base (NaOtBu) cond_issue->cond_sol1 cond_sol2 Use anhydrous solvent (e.g., dry Toluene) cond_sol1->cond_sol2 reag_sol1 Use excess anhydrous piperazine (1.5-2.5 eq) reag_issue->reag_sol1 reag_sol2 Purify starting materials reag_sol1->reag_sol2

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. NIH. [Link]

  • Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka. Patsnap. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. NIH. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. University of Groningen. [Link]

  • Method for synthesizing piperazine pharmaceutical intermediate - Google Patents.
  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC. PubMed Central. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents.
  • (PDF) Optimization of aripiprazole synthesis - ResearchGate. ResearchGate. [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF. ResearchGate. [Link]

  • nucleophilic aromatic substitutions - YouTube. YouTube. [Link]

  • OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Acta Poloniae Pharmaceutica. [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective - ACS Publications. ACS Publications. [Link]

  • Piperazine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Detection method of 1-(2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents.
  • How to extract/isolate piperazine from water without distillation? - ResearchGate. ResearchGate. [Link]

  • Process development of the synthesis of 2, 3-dichlorophenylpiperazine - ResearchGate. ResearchGate. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. IJPSSR. [Link]

Sources

Technical Support Center: Purification of 1-(2,6-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: T-PUR-DCPP-26-001

Version: 1.0

Introduction

1-(2,6-Dichlorophenyl)piperazine is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to several neuroleptic and antipsychotic drugs.[1][2] The purity of this intermediate is paramount, as even trace impurities can carry through to the final API, impacting its safety, efficacy, and stability.

The purification of this compound, while seemingly straightforward, presents unique challenges rooted in its chemical nature and common synthetic routes. The presence of two basic nitrogen atoms in the piperazine ring dictates its behavior, while the synthesis from 2,6-dichloroaniline often introduces structurally similar impurities that are difficult to separate.[1][3]

This guide provides field-proven troubleshooting advice and detailed protocols to help researchers overcome common hurdles in obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound I should be aware of?

A1: this compound is a substituted piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions.[4] This structure confers two key properties:

  • Basicity: Both nitrogen atoms are basic (pKa of the conjugate acid is typically around 8-9), allowing the compound to readily form salts with acids. The N4 nitrogen (unsubstituted) is more basic and is the primary site of protonation.[5][6]

  • Solubility: As a free base, it is generally soluble in a range of organic solvents but has low solubility in water. Its hydrochloride salt form, however, exhibits good solubility in water and alcohols like methanol and ethanol.[7][8]

Q2: Why is this compound often isolated and sold as a hydrochloride (HCl) salt?

A2: The hydrochloride salt is generally preferred for several reasons. It is typically a stable, non-hygroscopic, crystalline solid with a sharp melting point, making it easier to handle, weigh, and store than the free base, which can sometimes be an oil or a low-melting solid.[8][9] Furthermore, the salt form is often more amenable to purification by recrystallization.

Q3: What are the most common impurities I should expect from a typical synthesis?

A3: The most common synthesis involves the reaction of 2,6-dichloroaniline with bis(2-chloroethyl)amine or a related precursor.[1][10] Consequently, the primary impurities are often:

  • Unreacted 2,6-dichloroaniline: The starting material.

  • N,N-bis(2-chloroethyl)-2,6-dichloroaniline: An intermediate that failed to cyclize.

  • Over-alkylated products or dimers: Where a second molecule of the arylpiperazine reacts with a remaining chloroethyl group.[11]

  • Regioisomers: If the starting dichlorophenylaniline contains other isomers (e.g., 2,4- or 2,5-dichloroaniline).

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My crude product is heavily contaminated with unreacted 2,6-dichloroaniline. How can I efficiently remove it?

A1: Cause & Solution

The most effective method for separating the basic product from the weakly basic aniline starting material is Acid-Base Extraction .

Scientific Rationale: The piperazine moiety is significantly more basic than the aniline moiety. The electron-withdrawing effect of the two chlorine atoms on the phenyl ring further reduces the basicity of the aniline nitrogen. This difference in pKa allows for selective protonation. By washing an organic solution of the crude product with aqueous acid (e.g., 1M HCl), the highly basic this compound is protonated to form a water-soluble hydrochloride salt and moves into the aqueous phase.[12][13] The much less basic 2,6-dichloroaniline remains in the organic phase and is thus separated.

Workflow:

  • Dissolve the crude mixture in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Transfer to a separatory funnel and extract with 1M HCl (aq) three times.

  • Combine the aqueous layers (which now contain your product as the HCl salt). The organic layer contains the aniline impurity and can be discarded.

  • To recover the product, basify the aqueous layer to pH >10 with a strong base (e.g., 6M NaOH) and extract the now-neutral free base back into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified free base.

A detailed, step-by-step protocol for this procedure is provided in the "Experimental Protocols" section.

Q2: I performed a recrystallization, but my product purity is stuck at ~95% and won't improve. What is the issue?

A2: Cause & Solution

This issue often points to the presence of a structurally similar impurity that co-crystallizes with your product. Simply changing the solvent may not be enough. A multi-step purification approach is recommended.

Scientific Rationale: Co-crystallization occurs when an impurity has similar solubility, polarity, and crystal lattice packing properties to the desired compound. To overcome this, you must first use a purification technique that separates based on a different chemical property.

Troubleshooting Steps:

  • Employ an Orthogonal Purification Method: First, perform the acid-base extraction as described in Q1. This will remove any impurities with significantly different pKa values.

  • Re-evaluate Recrystallization Solvents: After the initial cleanup, attempt recrystallization again. The removal of other impurities may have altered the crystallization dynamics. Try a different solvent system. If you used a single solvent (e.g., ethanol), try a binary system (e.g., ethanol/water or acetone/hexane) to fine-tune the solubility.

  • Consider Chromatography: If co-crystallization persists, silica gel column chromatography is a viable next step. The free base can be purified using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase to prevent tailing on the acidic silica gel.

Q3: My overall yield is very low after completing the acid-base extraction protocol. Where did my product go?

A3: Cause & Solution

Low yield is typically due to incomplete extraction or physical loss of material. Systematically check the following points:

Troubleshooting Checklist:

  • Incomplete Acid Extraction: Was the organic layer extracted a sufficient number of times? A single extraction is often insufficient. It is standard practice to perform at least three extractions with fresh aqueous acid to ensure complete transfer of the basic product.[14]

  • Incorrect pH for Back-Extraction: Did you ensure the aqueous layer was strongly basic (pH > 10) before extracting the free base? Use pH paper or a meter to confirm. If the pH is not high enough, the product will remain in its protonated, water-soluble form.[15]

  • Emulsion Formation: Did an emulsion (a stable mixture of the organic and aqueous layers) form during extraction? This can trap your product at the interface. To break an emulsion, try adding a small amount of saturated NaCl solution (brine) and gently swirling the separatory funnel.

  • Premature Precipitation: Did the product precipitate out of solution when you basified the aqueous layer? If so, you must either filter this solid or add more organic solvent to dissolve it for a successful liquid-liquid extraction.

Q4: After solvent evaporation, my purified product is a persistent oil, not the expected solid. How can I induce crystallization?

A4: Cause & Solution

The presence of residual solvent or trace impurities can inhibit crystallization, acting as a "eutectic."

Inducement Techniques:

  • Convert to the Hydrochloride Salt: This is the most reliable method. Dissolve the oily free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in isopropanol or ether while stirring. The crystalline HCl salt will typically precipitate immediately.[3] Collect the solid by filtration.

  • Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., cold hexanes or pentane) to the oil. Use a glass rod to scratch the inside of the flask below the solvent level. The mechanical energy and nucleation sites can induce crystallization.

  • High Vacuum: Ensure all solvent is removed by placing the flask on a high vacuum line for several hours.

  • Seed Crystal: If you have a small amount of solid material from a previous batch, add a tiny crystal to the oil to act as a nucleation point.

Data Presentation

Table 1: Common Impurities and Recommended Removal Strategies
Impurity NameSourceKey Differentiating PropertyRecommended Purification Method
2,6-DichloroanilineUnreacted Starting MaterialWeakly Basic (pKa of conj. acid ~2-3)Acid-Base Extraction
Bis(2-chloroethyl)amineUnreacted ReagentBasicWater Wash (if used as HCl salt)
Dimeric/Polymeric SpeciesSide ReactionHigh Molecular Weight, Similar BasicityChromatography or Recrystallization
Regioisomeric PiperazinesImpure Starting MaterialVery Similar Basicity & PolarityFractional Crystallization or Preparative HPLC

Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction

Objective: To separate the basic product from neutral and weakly basic impurities.

Methodology:

  • Dissolution: Dissolve the crude product (e.g., 10 g) in 100 mL of dichloromethane (DCM) in a 500 mL separatory funnel.

  • Acid Extraction: Add 50 mL of 1M Hydrochloric Acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1 minute. Allow the layers to separate completely.

  • Separation: Drain the lower organic layer into a clean flask. Drain the upper aqueous layer into a separate large beaker or flask (labeled "Aqueous - Product").

  • Repeat Extraction: Return the organic layer to the separatory funnel and repeat the extraction (steps 2-3) two more times with fresh 50 mL portions of 1M HCl. Combine all aqueous layers. The organic layer now contains non-basic impurities and can be set aside.

  • Basification: Cool the combined aqueous solution in an ice bath. Slowly add 6M Sodium Hydroxide (NaOH) with stirring until the pH is >10 (verify with pH paper). A white precipitate of the free base may form.

  • Back-Extraction: Pour the basic aqueous solution back into the separatory funnel. Add 75 mL of DCM and shake to re-dissolve the product. Drain the lower organic layer into a clean flask.

  • Repeat Back-Extraction: Extract the aqueous layer two more times with 50 mL portions of DCM. Combine all organic layers.

  • Washing & Drying: Wash the combined organic layers with 50 mL of brine to remove residual water.[13] Drain the organic layer into a flask and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and rinse with a small amount of DCM. Evaporate the solvent under reduced pressure to yield the purified free base.

Protocol 2: Recrystallization of this compound HCl

Objective: To obtain high-purity crystalline material.

Methodology:

  • Preparation: If starting from the free base, dissolve it in a minimal amount of methanol and add one molar equivalent of concentrated HCl. Remove the solvent to obtain the crude HCl salt.

  • Solvent Selection: Place a small amount of the crude HCl salt in a test tube and add a few drops of a potential solvent (e.g., ethanol, methanol, isopropanol).

  • Dissolution: Heat the solvent to a boil. Add the solvent dropwise until the solid just dissolves.

  • Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube or placing it in an ice bath.

  • Scaling Up: Once a suitable solvent is found, add the bulk of the crude HCl salt to an appropriately sized flask. Add the minimum amount of boiling solvent to fully dissolve the solid.

  • Cooling: Cover the flask and allow it to cool undisturbed to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.

Mandatory Visualizations

Diagram 1: Purification Workflow

This diagram illustrates the complete purification path from a crude synthetic mixture to the final, high-purity hydrochloride salt.

cluster_extraction Acid-Base Extraction cluster_crystallization Salt Formation & Recrystallization crude Crude Product in Organic Solvent wash_acid Extract with 1M HCl crude->wash_acid separate1 Separate Layers wash_acid->separate1 aq_layer Aqueous Layer (Product as HCl Salt) separate1->aq_layer Product org_layer Organic Layer (Impurities) separate1->org_layer Impurities basify Basify Aqueous Layer (pH > 10) aq_layer->basify extract_org Extract with Organic Solvent basify->extract_org separate2 Separate Layers extract_org->separate2 pure_base_org Organic Layer (Pure Free Base) separate2->pure_base_org Product aq_waste Aqueous Waste separate2->aq_waste Waste dry Dry & Evaporate Solvent pure_base_org->dry free_base Purified Free Base dry->free_base form_salt Convert to HCl Salt free_base->form_salt dissolve Dissolve in Min. Hot Solvent form_salt->dissolve cool Cool Slowly & Filter dissolve->cool final_product High-Purity Crystalline HCl Salt cool->final_product

Caption: Workflow for purification of this compound.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification problems.

decision decision solution solution start Purity Issue Encountered check_purity Is Purity < 98%? start->check_purity check_yield Is Yield Low? check_purity->check_yield No id_impurity Identify Impurity by HPLC/NMR check_purity->id_impurity Yes check_form Is Product an Oil? check_yield->check_form No check_protocol Review Extraction Protocol check_yield->check_protocol Yes end Purification Successful check_form->end No sol_oil Convert to HCl Salt or Triturate check_form->sol_oil Yes is_sm Is it Starting Material? id_impurity->is_sm sol_abe Perform Acid-Base Extraction is_sm->sol_abe Yes sol_chrom Try Chromatography or Different Recrystallization Solvent is_sm->sol_chrom No (Unknown/Isomer) check_ph Was pH > 10 for back-extraction? check_protocol->check_ph check_num_ext Were 3+ extractions performed? check_protocol->check_num_ext sol_yield Re-run Extraction Carefully check_ph->sol_yield No check_num_ext->sol_yield No

Caption: Troubleshooting logic for common purification challenges.

References

  • Vertex AI Search Result 1. (No specific title available).
  • Acid-Base Extraction.1. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Singh, G., et al. (2021). 4-(2,3-Dichlorophenyl)piperazin-1-ium picrate. IUCrData, 6(5).
  • 119532-26-2 | CAS DataBase. (n.d.). ChemicalBook.
  • Teodori, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 569.
  • Acid–base extraction. (2024, January 8). In Wikipedia.
  • Exp 6 - Extraction. (n.d.). University of Missouri–St. Louis.
  • Crystal Structure of 4,6-Dimethyl-5-(3-chlorophenyl)-2-{[4-(3,4-dichlorophenyl)-1-piperazinyl]. (n.d.). Acta Crystallographica Section E.
  • Experiment 5 — Acid-Base Chemistry and Extraction. (n.d.). Swarthmore College, Department of Chemistry & Biochemistry.
  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • This compound | 63386-61-8. (n.d.). ChemicalBook.
  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (n.d.). Google Patents.
  • CN110850012A - Detection method of 1-(2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. (n.d.). Google Patents.
  • This compound Hydrochloride. (n.d.). Pharmaffiliates.
  • Preparation method of 1-(2, 3-dichlorophenyl) piperazine. (n.d.). Patsnap.
  • Piperazine. (2024, January 10). In Wikipedia.
  • Di Micco, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9.
  • Andreozzi, G., et al. (2022). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 27(19), 6649.

Sources

Technical Support Center: Forced Degradation Studies of 1-(2,6-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-DG-DCPP-2611

Version: 1.0

Last Updated: January 15, 2026

Introduction

Welcome to the technical support guide for investigating the degradation pathways of 1-(2,6-Dichlorophenyl)piperazine. This document is designed for researchers, analytical scientists, and drug development professionals who are tasked with performing forced degradation (stress testing) studies. Such studies are a regulatory necessity and a scientific imperative to establish the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods as mandated by guidelines like ICH Q1A(R2).[1][2]

The this compound molecule contains a piperazine ring, a secondary amine, and a dichlorinated phenyl group. Its stability is influenced by the reactivity of the piperazine nitrogens and the electronic nature of the dichlorophenyl ring. This guide provides troubleshooting advice, detailed experimental protocols, and mechanistic insights to navigate the complexities of your stress testing experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during forced degradation studies.

Section 1: Hydrolytic Degradation (Acidic & Alkaline Conditions)

Q1: I am not observing any significant degradation of this compound under my standard acidic (0.1 M HCl) or alkaline (0.1 M NaOH) conditions, even at elevated temperatures. Is this expected?

A1: Yes, this is a plausible outcome. The this compound molecule can be quite stable against hydrolysis.

  • Mechanistic Insight: The C-N bond between the phenyl ring and the piperazine nitrogen is generally stable due to the sp2-hybridized carbon of the aromatic ring. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can make this bond even more resistant to nucleophilic attack by water or hydroxide ions. While piperazine itself can undergo degradation, the substituted phenyl ring adds considerable stability.

  • Troubleshooting & Protocol Adjustment:

    • Increase Stress Severity: If you observe less than 5% degradation, you may need to employ more stringent conditions. The goal of forced degradation is to achieve a target degradation of 5-20%.[1][3] Do not aim to completely destroy the molecule.[3]

    • Increase Acid/Base Concentration: Incrementally increase the concentration from 0.1 M up to 1.0 M HCl or NaOH.[4]

    • Increase Temperature & Duration: Extend the reflux time or increase the temperature (e.g., from 60°C to 80°C). Monitor the reaction at intermediate time points (e.g., 2, 6, 12, 24 hours) to track the degradation profile.

    • Consider a Co-solvent: If solubility is a concern, a small amount of a water-miscible organic solvent like acetonitrile or methanol may be used, but be aware it could influence the degradation pathway.

Q2: My chromatogram shows a peak for 2,6-dichloroaniline after acid hydrolysis. Is this a likely degradant?

A2: Yes, the formation of 2,6-dichloroaniline is a theoretically possible, albeit difficult, hydrolytic degradation pathway.

  • Mechanistic Insight: This would involve the cleavage of the aryl C-N bond. This is a known degradation pathway for some related compounds, such as clonidine hydrochloride, which can degrade to 2,6-dichloroaniline.[5] The presence of this peak would strongly suggest that your stress conditions were sufficient to break this bond.

  • Validation: To confirm, you should obtain a reference standard of 2,6-dichloroaniline and compare its retention time and UV spectrum with the observed peak. Spiking the stressed sample with the standard should result in a single, co-eluting peak of greater intensity.

Section 2: Oxidative Degradation

Q1: I am seeing multiple small impurity peaks after treating my sample with 3% hydrogen peroxide (H₂O₂). What are the likely degradation products?

A1: The piperazine ring is susceptible to oxidation. The secondary amine is the most likely site of initial attack.

  • Mechanistic Insight:

    • N-Oxidation: The secondary amine in the piperazine ring can be oxidized to form an N-oxide. This is a common metabolic and chemical degradation pathway for amine-containing compounds.

    • Ring Opening: More aggressive oxidation can lead to the opening of the piperazine ring. Studies on piperazine itself show that oxidative conditions can lead to the formation of products like ethylenediamine and various carboxylates.[6][7]

    • Hydroxylation: Oxidation could potentially occur on the aromatic ring, though this is generally less favored than N-oxidation.

  • Troubleshooting & Protocol Adjustment:

    • Control the Reaction: Oxidative degradation can be rapid. It is often performed at room temperature for a shorter duration than hydrolysis. If degradation is too extensive (>20%), reduce the H₂O₂ concentration (e.g., to 1%) or shorten the exposure time.

    • Investigate Catalysts: The presence of metal ions can catalyze oxidation.[6][8] Ensure your glassware is scrupulously clean and consider using high-purity water and reagents.

    • Use Mass Spectrometry (MS): HPLC-MS is invaluable for identifying oxidative degradants. Look for mass additions corresponding to oxygen atoms (M+16 for N-oxides or hydroxylations) or fragmentation patterns indicating ring cleavage.

Q2: My sample shows no degradation with H₂O₂ at room temperature. What should I do?

A2: If room temperature oxidation is unsuccessful, gentle heating can be applied.

  • Protocol Adjustment: Heat the reaction mixture at a controlled temperature (e.g., 40-60°C) and monitor at regular intervals. Be cautious, as the decomposition of H₂O₂ is exothermic and accelerated by heat. Perform this in a well-ventilated fume hood. For some molecules, more aggressive oxidative conditions might be necessary, but always start with milder conditions.[9]

Section 3: Thermal and Photolytic Degradation

Q1: What are the primary concerns during thermal stress testing?

A1: For thermal degradation, the key is to differentiate between simple melting and actual chemical decomposition.

  • Mechanistic Insight: Piperazine and its derivatives are known to be relatively resistant to thermal degradation but can decompose at high temperatures (e.g., >150°C).[6][10][11] Degradation can proceed via ring opening or reactions involving other piperazine molecules.[6][10]

  • Experimental Approach:

    • Solid State: Heat the solid drug substance in a controlled oven at temperatures below its melting point (e.g., 70-80°C) for an extended period.

    • Solution State: Reflux a solution of the compound in a neutral solvent (e.g., water or a 50:50 mix of water and acetonitrile) at a high temperature.

    • Analytical Technique: Techniques like Thermogravimetric Analysis (TGA) can be very helpful to identify the onset temperature of decomposition.[12]

Q2: My compound seems stable to light. Have I used the correct conditions for photostability testing?

A2: Photostability testing requires specific light exposure conditions as outlined in ICH Q1B.

  • Regulatory Guidance: The sample should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[2]

  • Experimental Setup: This is typically done in a validated photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light while being kept at the same temperature and humidity, allowing you to distinguish between photolytic and thermal degradation.

  • Mechanistic Insight: The dichlorophenyl moiety can absorb UV light. Photodegradation could potentially involve dechlorination or reactions involving the piperazine ring, possibly through free-radical mechanisms.[2] Studies on other piperazine-containing drugs have shown photodegradation can lead to sulfoxide or carbazole forms.[13]

Summary of Recommended Stress Conditions

The following table provides starting conditions for your forced degradation experiments. These should be adjusted based on the observed stability of this compound to achieve the target degradation of 5-20%.[1][4]

Stress ConditionReagent / ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1.0 M HCl60 - 80°C (Reflux)6 - 24 hrsCleavage of aryl C-N bond (low probability)
Alkaline Hydrolysis 0.1 M - 1.0 M NaOH60 - 80°C (Reflux)6 - 24 hrsCleavage of aryl C-N bond (low probability)
Oxidation 3% - 30% H₂O₂Room Temp - 60°C2 - 24 hrsN-Oxidation, Piperazine ring opening
Thermal (Solid) Dry Heat (Oven)80°C48 hrsGeneral decomposition
Thermal (Solution) Reflux in Purified Water80°C24 hrsRing opening/fragmentation
Photolytic (Solid) ICH Q1B ConditionsChamber TempAs per guidelineDechlorination, Ring oxidation/cleavage
Photolytic (Solution) ICH Q1B ConditionsChamber TempAs per guidelineDechlorination, Ring oxidation/cleavage

Detailed Experimental Protocols

Protocol 1: General Sample Preparation and Analysis
  • Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Samples: For each stress condition, transfer a known volume (e.g., 5 mL) of the stock solution into a vial. For solid-state studies, weigh an appropriate amount of solid material.

  • Apply Stress: Subject the samples to the conditions outlined in the table above.

  • Neutralization/Dilution: After the stress period, cool the samples to room temperature. Neutralize the acid and base hydrolysis samples (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).

  • Final Concentration: Dilute all samples (including the unstressed control) with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, typically with UV detection. A method using an octadecylsilane (C18) column is a good starting point.[14][15]

Protocol 2: Workflow for Forced Degradation Study

The overall workflow for a forced degradation study is a systematic process designed to ensure data integrity and scientific validity.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare 1 mg/mL Stock Solution prep_samples Aliquot for Each Stress Condition prep_stock->prep_samples prep_control Prepare Unstressed Control Sample prep_stock->prep_control acid Acid Hydrolysis (HCl, Heat) base Alkaline Hydrolysis (NaOH, Heat) oxide Oxidation (H2O2) thermal Thermal (Dry Heat/Solution) photo Photolytic (ICH Q1B Chamber) neutralize Cool & Neutralize (if applicable) acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize dilute Dilute to Final Concentration neutralize->dilute hplc Analyze by Stability- Indicating HPLC-UV/MS dilute->hplc mass_balance Calculate Mass Balance & % Degradation hplc->mass_balance id_peaks Identify & Characterize Degradation Products mass_balance->id_peaks pathway Propose Degradation Pathways id_peaks->pathway

Caption: General workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemistry of the piperazine moiety and related structures, the following diagram illustrates the most probable degradation pathways under oxidative stress.

G parent This compound n_oxide Piperazine N-Oxide (M+16) parent->n_oxide Mild Oxidation (H2O2) ring_opened Ring-Opened Products (e.g., Ethylenediamine derivatives) parent->ring_opened Strong Oxidation (H2O2, Heat)

Caption: Potential oxidative degradation pathways.

References

  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Voice, A. K. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. The University of Texas at Austin. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-23. [Link]

  • ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. [Link]

  • Sinha, A. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • Buvik, V., et al. (2023). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 62(22), 8769–8782. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 1195-1202. [Link]

  • Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 1-16. [Link]

  • Baertschi, S. W., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Eide-Haugmo, I. (2009). Oxidative degradation of piperazine in the absorption of carbon dioxide. The University of Texas at Austin. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Jensen, G. W. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 25(8). [Link]

  • de Miguel Mercader, F., et al. (2013). Degradation of piperazine by UV light in the presence of air. Energy Procedia, 37, 1826-1833. [Link]

  • Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants. Energy Procedia, 37, 1789-1798. [Link]

  • Google Patents. (2020). CN110850012A - Detection method of 1-(2, 3-dichlorophenyl)
  • Al-saadi, H. W. R. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Voice, A. K., & Rochelle, G. T. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. Energy Procedia, 37, 1799-1806. [Link]

  • Moreira, F. C., et al. (2022). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Catalysts, 12(10), 1133. [Link]

  • Wang, J., et al. (2022). Photolysis for the Removal and Transformation of Pesticide Residues During Food Processing: A State-of-the-Art Minireview. MOST Wiedzy. [Link]

  • Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. [Link]

  • Underberg, W. J. M., & Koomen, J. M. (1983). Oxidative Degradation of Pharmaceutically Important Phenothiazines III: Kinetics and Mechanism of Promethazine Oxidation. Journal of Pharmaceutical Sciences, 72(6), 675-679. [Link]

  • PubChem. (n.d.). This compound hydrochloride. [Link]

  • Sravani, G., et al. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the presence of degradation products. Acta Pharmaceutica Sciencia, 62(2), 312-332. [Link]

  • Kim, H., et al. (2018). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 8(2), 896-902. [Link]

  • Zalipsky, J. J., et al. (1978). Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride. Journal of Pharmaceutical Sciences, 67(2), 256-258. [Link]

  • El-Gindy, A., et al. (2010). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis, 18(4), 237-247. [Link]

  • Ali, S. H., et al. (2014). Degradation of aqueous piperazine in carbon dioxide capture. International Journal of Chemical and Environmental Engineering, 5(2), 104-109. [Link]

Sources

Technical Support Center: Minimizing Side-Product Formation in Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Arylpiperazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N cross-coupling to create these vital scaffolds. Arylpiperazines are prevalent motifs in pharmaceuticals, making their efficient and clean synthesis a critical task.[1][2] However, the journey from starting materials to the final product is often complicated by the formation of unwanted side-products.

This document moves beyond standard protocols to provide in-depth troubleshooting strategies and mechanistic insights. Our goal is to empower you to not only identify and solve common issues but also to understand the underlying chemical principles, enabling you to proactively optimize your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and challenges encountered during arylpiperazine synthesis, particularly via the Buchwald-Hartwig amination, a widely used and powerful method.[1][3]

Q1: My Buchwald-Hartwig reaction is showing low or no conversion. What are the first things I should check?

A1: Low conversion is a frequent issue that can often be traced back to the fundamental components of the reaction.[4] Before extensive re-optimization, verify the following critical parameters:

  • Catalyst Activity: Ensure your palladium precursor and ligand are active. Pre-catalysts are often more reliable as they give cleaner formation of the active catalytic species.[5][6] The active Pd(0) species is essential; if you are using a Pd(II) source like Pd(OAc)₂, it may not be reducing efficiently.[7]

  • Inert Atmosphere: While some modern catalyst systems show air tolerance, it is best practice to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) to protect the catalyst from oxygen.[7][8]

  • Solvent Quality: The solvent must be anhydrous. Water can hydrolyze the base and interfere with the catalytic cycle. Toluene and dioxane are common choices, but ensure your reagents are soluble at the reaction temperature.[7][8][9]

  • Base Integrity: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[7] Ensure your base is fresh and has been stored under inert conditions to prevent degradation.

Q2: I'm observing a significant amount of a double-arylated piperazine (N,N'-bis-arylpiperazine). How can I favor mono-arylation?

A2: This is the most common selectivity challenge in arylpiperazine synthesis. The symmetrical nature of piperazine makes it susceptible to a second C-N coupling. Several strategies can be employed to favor the desired mono-arylated product:

  • Stoichiometry Control: The most straightforward approach is to use a significant excess of piperazine (2 to 10 equivalents) relative to the aryl halide.[4][7] This statistically favors the reaction of an aryl halide with an unreacted piperazine molecule over the already-formed mono-arylpiperazine product.

  • Use of a Protecting Group: A highly effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[6][8] The Boc group blocks one nitrogen atom, directing the arylation to the free secondary amine. The protecting group can then be removed in a subsequent acidic step. This is often the cleanest method to guarantee mono-substitution.[6]

  • Slow Addition of Aryl Halide: In some cases, slowly adding the aryl halide to the reaction mixture containing an excess of piperazine can help maintain a high piperazine-to-aryl halide ratio throughout the reaction, suppressing the second addition.

Q3: My mass spectrometry results show a mass corresponding to the starting aryl halide minus the halogen (hydrodehalogenation). What causes this, and how can I prevent it?

A3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[8] This can be promoted by several factors:

  • Excessively High Temperatures: Running the reaction at too high a temperature or for too long can lead to catalyst decomposition and promote side reactions, including hydrodehalogenation.[6][8]

  • Base-Promoted Pathways: The presence of strong bases can sometimes facilitate this unwanted reduction.[10]

  • Solvent Effects: Certain solvents, particularly protic solvents like alcohols, can act as hydride sources, leading to reduction of the aryl halide.[10]

To mitigate this, consider lowering the reaction temperature, screening different bases (e.g., switching from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃ if substrate reactivity allows), and ensuring the use of an appropriate anhydrous, aprotic solvent.[8][9]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to persistent and complex side-product formation issues, complete with mechanistic explanations and step-by-step protocols.

Issue 2.1: Persistent Diarylation Despite Piperazine Excess

Scenario: You are attempting a mono-arylation using a 3-fold excess of piperazine, but column chromatography consistently yields a mixed fraction of mono- and di-substituted products that are difficult to separate.

Root Cause Analysis: While using an excess of piperazine is the standard approach, its effectiveness can be limited by factors such as relative reaction rates and reactant concentrations. The mono-arylpiperazine product, once formed, can sometimes be more nucleophilic or have better solubility than piperazine itself, leading to a competitive and rapid second arylation.

Troubleshooting Workflow:

G Start Persistent Diarylation Issue CheckStoich Increase Piperazine Excess (e.g., 5-10 eq.) Start->CheckStoich Initial Step CheckTemp Lower Reaction Temperature (e.g., from 110°C to 80-90°C) CheckStoich->CheckTemp If diarylation persists Result Clean Mono-Arylation Achieved CheckStoich->Result If successful ChangeLigand Switch to a Bulkier Ligand (e.g., from XPhos to tBuXPhos) CheckTemp->ChangeLigand If still problematic CheckTemp->Result If successful ProtectingGroup Implement Protecting Group Strategy (Use N-Boc-piperazine) ChangeLigand->ProtectingGroup For maximum selectivity ChangeLigand->Result If successful ProtectingGroup->Result

Caption: Troubleshooting workflow for persistent diarylation.

Detailed Mitigation Strategy: The N-Boc-Piperazine Protocol

This is the most robust method to ensure mono-arylation.[6] By protecting one nitrogen, you physically prevent the second coupling reaction.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2-1.5 equiv.), and a suitable base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv.).[8]

  • Inerting: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and phosphine ligand (e.g., RuPhos, 2-4 mol%) or a pre-catalyst (e.g., XPhos Pd G3).[4][8] Add anhydrous solvent (e.g., Toluene, Dioxane) via syringe.[8]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

  • Workup & Deprotection: After cooling, quench the reaction with water, and perform a standard aqueous workup. Purify the N-Boc-N'-arylpiperazine intermediate by column chromatography. The Boc group can then be cleanly removed by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

Issue 2.2: Formation of Aryl Halide Homocoupling (Biaryl) Products

Scenario: Alongside your desired arylpiperazine, you observe a significant amount of a biaryl side-product, formed from the coupling of two aryl halide molecules.

Root Cause Analysis: Biaryl formation often points to issues in the catalytic cycle, particularly when the transmetalation step (involving the amine) is slow relative to other pathways. It can be promoted by:

  • High Catalyst Concentration: Excessive catalyst loading can increase the probability of side reactions.

  • Ligand Choice: Some ligands may not adequately stabilize the catalytic species, leading to undesired reactivity.

  • Inefficient Amine Coupling: If the amine is a poor nucleophile or is sterically hindered, the oxidative addition complex [Pd(Ar)(X)L₂] may undergo alternative reactions before coupling with the amine.

Mechanistic Insight: Competing Pathways

G Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd Transmetalation [Ar-Pd(II)-NR₂]L₂ OxAdd->Transmetalation Desired Path: Amine Coupling Homocoupling Ar-Ar OxAdd->Homocoupling Side Reaction: Homocoupling Amine Piperazine Amine->Transmetalation Product Ar-Piperazine Transmetalation->Product Reductive Elimination Product->Pd0

Sources

Technical Support Center: Stability Testing Protocols for 1-(2,6-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(2,6-Dichlorophenyl)piperazine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into establishing robust stability testing protocols. As an Active Pharmaceutical Ingredient (API) intermediate or candidate, understanding its stability profile is not merely a regulatory requirement but a cornerstone of ensuring product quality, safety, and efficacy.

This guide moves beyond simple checklists, explaining the causality behind experimental choices to empower you to design, execute, and troubleshoot your stability studies effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability testing of this compound, grounding the answers in established regulatory frameworks and first-principle chemistry.

Q1: What are the essential stability studies required for an API like this compound?

A1: A comprehensive stability program for any new drug substance is built on three pillars, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] Each study serves a distinct but interconnected purpose:

  • Forced Degradation (Stress Testing): This is the starting point. The molecule is intentionally exposed to harsh conditions—such as strong acids and bases, oxidation, high heat, and intense light—that are more severe than accelerated conditions.[3][4] The primary goals are not to determine shelf-life but to identify likely degradation products, establish degradation pathways, and, most importantly, prove that your analytical method is "stability-indicating."[4][5] This means the method can accurately measure the amount of intact API without interference from any degradants.[5]

  • Accelerated Stability Testing: In these studies, the API is stored at elevated temperature and humidity conditions (e.g., 40°C / 75% RH) for a period of six months.[6][7] The purpose is to increase the rate of chemical degradation and physical change to predict the long-term stability profile and establish a tentative shelf-life in a shorter timeframe.[8] If a "significant change" occurs, intermediate testing may be required.[1]

  • Long-Term Stability Testing: This is the definitive study. The API is stored under its proposed real-world storage conditions (e.g., 25°C / 60% RH or 30°C / 65% RH) for an extended period (minimum of 12 months for a registration dossier).[6][9] These studies are designed to establish the re-test period or shelf life by monitoring the product until it no longer meets its quality standards.[6]

Q2: What are the standard ICH storage conditions for long-term and accelerated stability studies?

A2: The specific conditions depend on the climatic zone for which the product is intended.[10] The ICH has harmonized these conditions to cover the majority of the global market. The general case is summarized below.

Study TypeStorage ConditionMinimum Duration for Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months
Intermediate testing is only required if a significant change occurs during accelerated testing for a product intended to be stored at 25°C / 60% RH.[1]
Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation data for this compound is not extensively published, we can infer potential pathways based on the chemical structure, which features a piperazine ring attached to a dichlorophenyl group.

  • Oxidation: The two nitrogen atoms in the piperazine ring are potential sites for oxidation, especially in the presence of oxidizing agents (like peroxides) or atmospheric oxygen over time.[11] This could lead to the formation of N-oxides or other oxidative degradants. Storing the compound under an inert atmosphere (e.g., nitrogen) can mitigate this risk.[11]

  • Hydrolysis: The amide-like C-N bond connecting the phenyl ring to the piperazine ring is generally stable. However, under forced conditions of extreme pH (strong acid or base) and elevated temperature, hydrolysis could theoretically occur, cleaving the molecule into 2,6-dichloroaniline and piperazine. The piperazine ring itself is typically stable to hydrolysis.[11]

  • Thermal Degradation: Piperazine and its derivatives can undergo thermal degradation at high temperatures, potentially leading to ring opening or other complex reactions.[12][13]

  • Photolysis: The dichlorophenyl group is an aromatic chromophore, meaning it will absorb UV light. Exposure to light, as specified in ICH Q1B guidelines, could induce photolytic degradation, leading to the formation of various photoproducts.[10]

It is critical to empirically determine these pathways through a comprehensive forced degradation study.

Q4: How do I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

For this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most logical starting point. The 2,6-dichlorophenyl group provides a strong UV chromophore, allowing for sensitive detection.

Key development steps:

  • Column Selection: Start with a standard C18 column.

  • Mobile Phase Screening: Use a gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol).

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) from a UV scan of the parent compound.

  • Forced Degradation Sample Analysis: Inject samples from your forced degradation studies. The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound under all stress conditions. This ensures no degradants are co-eluting.

  • Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines, proving its specificity, linearity, accuracy, precision, and robustness.

Q5: What defines a "significant change" during a stability study according to ICH guidelines?

A5: A "significant change" for a drug substance is defined as a failure to meet its pre-defined specification.[14][15] This serves as a critical flag during accelerated studies, indicating that the product may not be stable enough to support the proposed shelf life under the intended long-term conditions. If a significant change is observed, it may trigger the need for intermediate stability studies.[16]

Section 2: Troubleshooting Guide

This section provides practical solutions to common issues encountered during stability testing.

Problem: My mass balance in the forced degradation study is significantly below 95%. What should I do?

Answer: Poor mass balance is a common but critical issue. It suggests that not all degradation products are being accounted for. A systematic investigation is required. The following decision tree can guide your troubleshooting process.

Mass_Balance_Troubleshooting start Mass Balance < 95% check_uv Are all degradants UV-active? Run samples on LC-MS or with a universal detector (e.g., CAD, ELSD). start->check_uv check_volatility Could degradants be volatile? Analyze headspace by GC-MS. check_uv->check_volatility No outcome_ms Non-UV active degradants found. Incorporate new detection method. check_uv->outcome_ms Yes check_adsorption Is the API or degradant adsorbing to the container or column? Check recovery from container surfaces. check_volatility->check_adsorption No outcome_gc Volatile degradants identified. check_volatility->outcome_gc Yes check_method Is the analytical method accurate? Verify standard and sample prep. Check relative response factors. check_adsorption->check_method No outcome_adsorption Adsorption confirmed. Use different container material (e.g., silanized glass) or modify mobile phase. check_adsorption->outcome_adsorption Yes outcome_method Method inaccuracy found. Re-validate method. check_method->outcome_method Yes no_issue No issue found in this path. check_method->no_issue No

Caption: Troubleshooting workflow for poor mass balance.

Problem: I am observing a new, unknown impurity in my long-term stability samples that was not seen in the forced degradation study. What does this mean?

Answer: This is an important finding. It indicates that the highly aggressive conditions of forced degradation did not produce this particular degradant. This can happen for several reasons:

  • Different Reaction Pathway: The degradation pathway that forms this impurity may be very slow and not significantly accelerated by high heat or extreme pH.

  • Interaction with Excipients or Packaging: If this is a drug product, the impurity could arise from an interaction with an excipient. For an API, it could be an interaction with the container closure system (e.g., leaching of a substance from the container that then reacts with the API).

  • Atmospheric Reaction: It could be a very slow reaction with atmospheric oxygen or moisture that was not replicated in the short-term stress tests.

Action Plan:

  • Characterize the Impurity: Use techniques like LC-MS and NMR to identify the structure of the new impurity.

  • Evaluate the Risk: Once identified, assess the potential toxicity of the impurity. ICH Q3A(R2) provides guidance on identification and qualification thresholds.[2]

  • Update Analytical Method: Ensure your stability-indicating method can resolve and quantify this new impurity.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key stability experiments.

Overall Stability Testing Workflow

The entire stability program is a logical sequence where early experiments inform and validate the methods used for later, long-duration studies.

Stability_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formal Stability Studies forced_degradation 1. Conduct Forced Degradation (Acid, Base, Peroxide, Heat, Light) develop_sim 2. Develop Stability-Indicating Method (SIM) using HPLC-PDA forced_degradation->develop_sim Provides degraded samples validate_sim 3. Validate SIM (ICH Q2(R1)) develop_sim->validate_sim initiate_studies 4. Initiate Formal Studies (Long-Term & Accelerated) using validated SIM validate_sim->initiate_studies Validated method is used analyze_samples 5. Analyze Samples at Scheduled Time Points initiate_studies->analyze_samples evaluate_data 6. Evaluate Data & Establish Re-Test Period / Shelf Life analyze_samples->evaluate_data

Sources

C-H Functionalization of Piperazine Rings: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the C-H functionalization of piperazine rings. The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved drugs.[1] Its prevalence stems from the two nitrogen atoms that enhance solubility and bioavailability and offer points for structural diversification.[1] However, this structural feature also presents significant challenges for direct C-H functionalization, a modern and atom-economical approach to creating novel analogs.[1][2][3]

While traditional synthetic methods have focused on N-functionalization, leaving the carbon skeleton largely untouched, recent advancements are paving the way for direct C-H activation.[3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common experimental hurdles, and successfully implement these advanced strategies in their work. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure trustworthiness and reproducibility in your research.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that you may encounter during the C-H functionalization of piperazine rings in a direct question-and-answer format.

Issue 1: Poor or No Conversion

  • Question: I am attempting a transition-metal-catalyzed C-H functionalization of a piperazine derivative, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I address them?

  • Answer: This is a frequent challenge, often rooted in the inherent properties of the piperazine ring and the specifics of the catalytic cycle. The presence of two Lewis-basic nitrogen atoms can lead to catalyst inhibition or deactivation.[1][3] Here’s a systematic approach to troubleshooting:

    • Catalyst and Ligand Choice: The selection of the catalyst and ligand system is critical. For palladium-catalyzed reactions, electron-rich and sterically hindered phosphine ligands can be effective.[5] It is advisable to screen a variety of catalysts and ligands.

    • Solvent and Base Optimization: The choice of solvent and base can significantly impact the reaction outcome. Aprotic polar solvents like DMF or DMSO are often used, and the strength of the base should be carefully considered to avoid side reactions.

    • Reaction Temperature and Time: C-H activation often requires elevated temperatures to overcome the high bond dissociation energy.[6] Incrementally increasing the reaction temperature and extending the reaction time while monitoring for decomposition can lead to improved conversion.[6]

    • Protecting Group Strategy: The electronic nature of the substituents on the nitrogen atoms profoundly influences the reactivity of the adjacent C-H bonds. Electron-withdrawing groups can sometimes deactivate the ring towards certain types of C-H functionalization. Conversely, strategically chosen protecting groups can direct the reaction to a specific site.

Issue 2: Lack of Regioselectivity

  • Question: My C-H functionalization reaction is working, but I am getting a mixture of C-2 and C-3 substituted isomers. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity is a significant hurdle in piperazine C-H functionalization, especially with unsymmetrically substituted piperazines.[2] The electronic and steric environment around each C-H bond plays a crucial role.

    • Directing Groups: The use of a directing group on one of the nitrogen atoms is a powerful strategy to achieve regioselective C-H functionalization at the adjacent carbon.[7] The directing group coordinates to the metal catalyst, bringing it in close proximity to the targeted C-H bond.

    • Electronic Differentiation of Nitrogen Atoms: In photoredox catalysis, the site of functionalization can be controlled by the electronic properties of the N-substituents. Functionalization tends to occur adjacent to the more electron-rich nitrogen.[8] A predictive model based on DFT natural population analysis can sometimes help in predicting the site of reactivity.[8]

    • Steric Hindrance: Bulky substituents on one nitrogen can sterically hinder the approach of the catalyst to the adjacent C-H bonds, favoring functionalization at the less hindered positions.

Issue 3: Formation of Side Products

  • Question: I am observing the formation of significant amounts of side products, such as dehydrogenated piperazine (a tetrahydropyrazine). How can I minimize these side reactions?

  • Answer: The formation of dehydrogenated byproducts is a common undesired pathway in transition-metal-catalyzed C-H functionalization of saturated N-heterocycles.[2]

    • Choice of Oxidant/Reaction Conditions: In some catalytic systems, the choice of the terminal oxidant is crucial. For photoredox-catalyzed reactions, operating under an inert atmosphere (e.g., nitrogen) and using an alternative terminal oxidant to O2 can suppress unwanted side reactions.[9]

    • Catalyst System: The nature of the catalyst and ligands can influence the propensity for dehydrogenation. Screening different metal catalysts (e.g., ruthenium, iridium) and ligand combinations may identify a system less prone to this side reaction.[10]

    • Substrate Design: The substituents on the piperazine ring can influence the stability of potential intermediates that lead to dehydrogenation.

Frequently Asked Questions (FAQs)

Q1: Why is C-H functionalization of piperazines more challenging than for other cyclic amines like piperidines?

A1: The presence of the second nitrogen atom in the 1,4-position introduces several complexities.[1][3] It can act as a chelating ligand to the metal catalyst, potentially leading to catalyst inhibition or altered reactivity.[3] Furthermore, the electronic effects of the second nitrogen and its substituent can either deactivate the ring or lead to undesired side reactions that are not observed with piperidines or pyrrolidines.

Q2: What are the main strategies for direct C-H functionalization of piperazines?

A2: Several powerful methods have been developed:

  • α-Lithiation Trapping: This involves deprotonation of the C-H bond alpha to a nitrogen using a strong base, followed by quenching with an electrophile.[11][12]

  • Transition-Metal-Catalyzed C-H Functionalization: This approach uses catalysts based on metals like palladium, ruthenium, or iridium to activate C-H bonds, often with the aid of a directing group for regioselectivity.[10]

  • Photoredox Catalysis: This method utilizes visible light and a photocatalyst to generate radical intermediates that can undergo C-H functionalization under mild conditions.[11][3][8]

Q3: How do I choose the right protecting group for my piperazine C-H functionalization reaction?

A3: The choice of protecting group is critical and depends on the reaction methodology:

  • For α-lithiation , an N-Boc group is commonly used to acidify the adjacent C-H protons.[3]

  • In photoredox catalysis , the electronic properties of the N-substituent are key to directing the site of functionalization. Carbamates and aryl groups are often employed.[8]

  • For transition-metal-catalyzed reactions , the protecting group can act as a directing group or simply modulate the electronic properties of the ring.

Q4: Can I perform C-H functionalization on a piperazine ring that is already part of a complex molecule (late-stage functionalization)?

A4: Yes, this is a major goal of developing C-H functionalization methods. Photoredox catalysis, in particular, often employs mild conditions that are tolerant of a wide range of functional groups, making it suitable for the late-stage functionalization of complex, bioactive molecules.[9]

Experimental Protocols

Protocol 1: Photoredox-Catalyzed C-H Arylation of N-Arylpiperazines

This protocol is a general guideline for the arylation of an N-aryl-N'-Boc-piperazine using an iridium-based photocatalyst.

Materials:

  • N-Aryl-N'-Boc-piperazine (1.0 equiv)

  • 1,4-Dicyanobenzene (1.5 equiv)

  • Ir(ppy)₃ (1-2 mol%)

  • NaOAc (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source

Procedure:

  • To a Schlenk tube, add the N-aryl-N'-Boc-piperazine, 1,4-dicyanobenzene, Ir(ppy)₃, and NaOAc.

  • Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture and irradiate with a blue LED light source at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed C-H Alkenylation with a Directing Group

This protocol outlines a general procedure for the regioselective alkenylation of a piperazine derivative bearing a removable directing group.

Materials:

  • N-(2-pyridinyl)-N'-substituted piperazine (1.0 equiv)

  • Olefin (e.g., styrene) (2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (5 mol%)

  • Ligand (if necessary)

  • Oxidant (e.g., Ag₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In an oven-dried reaction vessel, combine the N-(2-pyridinyl)-N'-substituted piperazine, palladium catalyst, ligand (if used), and oxidant.

  • Seal the vessel and purge with an inert gas.

  • Add the anhydrous solvent followed by the olefin via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation

Table 1: Comparison of Conditions for C-H Functionalization of a Model Piperazine Substrate

MethodCatalyst/ReagentSolventTemperature (°C)Yield (%)Regioselectivity (C2:C3)Reference
Photoredox ArylationIr(ppy)₃DMFRoom Temp95N/A (symmetrical)[2]
Pd-Catalyzed AlkenylationPd(OAc)₂Toluene10078>20:1[2]
α-Lithiation/Alkylationsec-BuLi/TMEDATHF-78 to -3060-80Site-specific[2]
Ru-Catalyzed ArylationRu complexDioxane12065Mixture[10]

Visualizations

troubleshooting_workflow start Low Yield or No Reaction in Piperazine C-H Functionalization cause1 Catalyst Inhibition/Deactivation start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Poor Substrate Reactivity start->cause3 solution1a Screen Different Catalysts/Ligands cause1->solution1a solution1b Increase Catalyst Loading cause1->solution1b solution2a Optimize Solvent and Base cause2->solution2a solution2b Increase Temperature and Time cause2->solution2b solution3a Modify N-Protecting/Directing Group cause3->solution3a solution3b Consider Alternative C-H Functionalization Strategy cause3->solution3b regioselectivity_strategy start Achieving Regioselectivity in Piperazine C-H Functionalization strategy1 Use of Directing Groups start->strategy1 strategy2 Electronic Differentiation of Nitrogens start->strategy2 strategy3 Steric Control start->strategy3 detail1 Directing group coordinates to the catalyst, favoring reaction at the adjacent C-H bond. strategy1->detail1 detail2 Functionalization occurs preferentially at the C-H bond alpha to the more electron-rich nitrogen. strategy2->detail2 detail3 Bulky substituents hinder catalyst approach, favoring reaction at less sterically crowded sites. strategy3->detail3

Caption: Strategies to control regioselectivity in piperazine C-H functionalization.

References

  • Murugesh, V., Bruneau, C., Achard, M., Sahoo, A., Sharma, G., & Suresh, S. (2017). Ruthenium catalyzed β-C(sp3)-H functionalization on the 'privileged' piperazine nucleus.
  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. Available from: [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. PubMed Central (PMC). Available from: [Link]

  • Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]

  • Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available from: [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. National Institutes of Health (NIH). Available from: [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (2025). ChemRxiv.
  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PubMed Central (PMC). Available from: [Link]

  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. ACS Publications. Available from: [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines. BenchChem.
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). PubMed Central (PMC). Available from: [Link]

  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Chemistry Portal. Available from: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of the Phthalazine Core. BenchChem.
  • BenchChem. (2025). Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • BenchChem. (2025).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • BenchChem. (2025).
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2006). PubMed. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(2,6-Dichlorophenyl)piperazine: Efficiency, Scalability, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,6-Dichlorophenyl)piperazine is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmacologically active compounds. The efficiency, cost-effectiveness, and environmental impact of its synthesis are paramount for drug development professionals. The selection of a synthetic route can significantly influence not only the final yield and purity but also the scalability and overall economic viability of a drug candidate's production.

This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, offer field-proven insights into experimental choices, and present comparative data to support a rational selection process for researchers in both discovery and process chemistry.

Overview of Primary Synthetic Strategies

Three principal strategies dominate the synthesis of N-arylpiperazines like this compound. Each approach presents a unique set of advantages and challenges related to reaction conditions, substrate scope, and scalability.

  • Classical Ring Formation (Route A): This traditional approach involves the construction of the piperazine ring by reacting 2,6-dichloroaniline with a C4-dielectrophile, typically derived from diethanolamine.

  • Nucleophilic Aromatic Substitution (SNAr) (Route B): This strategy relies on the direct displacement of a leaving group from an activated aromatic ring by piperazine. The electron-withdrawing nature of the two chlorine atoms can facilitate this reaction.

  • Palladium-Catalyzed Cross-Coupling (Route C): The Buchwald-Hartwig amination represents the modern state-of-the-art, forming the critical C-N bond through a catalytic cycle involving a palladium complex.[1][2]

cluster_main cluster_routes cluster_details Start Target Molecule: This compound Route_A Route A: Classical Ring Formation Start->Route_A Route_B Route B: Nucleophilic Aromatic Substitution (SNAr) Start->Route_B Route_C Route C: Palladium-Catalyzed Cross-Coupling Start->Route_C Details_A Key Features: - High Temperatures - Harsh Conditions - Inexpensive Reagents Route_A->Details_A Characteristics Details_B Key Features: - Activated Arene Required - Moderate Conditions - Potential for Regioselectivity Issues Route_B->Details_B Characteristics Details_C Key Features: - Mild Conditions - High Yield & Generality - Catalyst Cost & Removal Route_C->Details_C Characteristics

Caption: High-level overview of the main synthetic strategies.

Route A: Classical Ring Formation via Cyclization

This method is one of the oldest yet still finds application due to the low cost of its starting materials: 2,6-dichloroaniline and a piperazine precursor like bis(2-chloroethyl)amine hydrochloride.[3] The reaction is typically a brute-force cyclization conducted at high temperatures.

Mechanistic Rationale

The reaction proceeds through a double N-alkylation of the primary aniline nitrogen onto the two electrophilic carbons of bis(2-chloroethyl)amine. The process is a bimolecular nucleophilic substitution (SN2). The high temperatures are necessary to overcome the reduced nucleophilicity of the aniline and to drive the reaction to completion. However, these harsh conditions can lead to the formation of side products and environmental concerns due to the potential volatilization of reagents.[4]

Experimental Protocol: Cyclization of 2,6-Dichloroaniline
  • Materials: 2,6-dichloroaniline, bis(2-chloroethyl)amine hydrochloride, high-boiling point solvent (e.g., xylene or without solvent).

  • Procedure:

    • Combine 2,6-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a reaction vessel equipped with a reflux condenser and a mechanical stirrer. A mass ratio of aniline to the amine hydrochloride can range from 1:0.8 to 1:2.0.[5]

    • Heat the mixture to a high temperature, typically between 170-220°C.[4][5]

    • Maintain the reaction at this temperature for an extended period (often 24 hours or more), monitoring the consumption of starting materials by GC or TLC.[3]

    • Upon completion, cool the reaction mixture and dissolve it in a suitable organic solvent like toluene.

    • Neutralize the mixture by carefully adding an aqueous base (e.g., 20% sodium hydroxide) to a pH of 9-10.[4]

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product is then purified by vacuum distillation or recrystallization to yield this compound.

Performance Analysis
  • Advantages: The primary advantage is economic, stemming from the use of inexpensive, bulk starting materials. The procedure is straightforward and does not require specialized catalysts.

  • Disadvantages: This route is plagued by several drawbacks. The required high temperatures and long reaction times are energy-intensive and not suitable for sensitive substrates.[4] Yields are often moderate, and the purity of the crude product can be low, necessitating extensive purification. Furthermore, bis(2-haloethyl)amine reagents are toxic and mutagenic, posing significant safety and environmental hazards.[4]

Route C: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a mild, efficient, and highly general alternative to classical methods.[2][6] This reaction couples an aryl halide (1,3-dichlorobenzene) with an amine (piperazine) using a palladium catalyst and a specialized phosphine ligand.

Mechanistic Rationale

The power of this method lies in its catalytic cycle, which circumvents the need for harsh conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the aryl chloride.

  • Amine Coordination & Deprotonation: Piperazine coordinates to the Pd(II) complex, and a base deprotonates the amine nitrogen.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[2]

The choice of ligand is critical. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often employed as they promote the reductive elimination step, which is typically rate-limiting, especially for electron-neutral or electron-rich aryl chlorides.[1][6]

Start 1,3-Dichlorobenzene + Piperazine Process Buchwald-Hartwig Cross-Coupling (Heat) Start->Process Catalyst Pd(0) Catalyst + Ligand (e.g., XPhos) Catalyst->Process Base Base (e.g., NaOtBu) Base->Process Solvent Solvent (e.g., Toluene) Solvent->Process Product This compound Process->Product

Caption: Workflow for the Buchwald-Hartwig amination synthesis.

Experimental Protocol: Palladium-Catalyzed Synthesis
  • Materials: 1,3-Dichlorobenzene, piperazine, palladium pre-catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), strong non-nucleophilic base (e.g., sodium tert-butoxide), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Procedure:

    • To an oven-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium pre-catalyst, ligand, and base.

    • Add the anhydrous solvent, followed by piperazine and 1,3-dichlorobenzene. Note: Using an excess of piperazine can help minimize the formation of the bis-arylated product.[1]

    • Heat the reaction mixture to a moderate temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by LC-MS). Reaction times are often significantly shorter than the classical method, ranging from a few hours to 24 hours.[1]

    • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to afford the pure product.

Performance Analysis
  • Advantages: This route offers high yields (often >90%) and excellent functional group tolerance under relatively mild conditions.[1] It is a highly versatile and reliable method for constructing C-N bonds. The use of aerobic conditions and piperazine as a solvent has also been reported, enhancing its "green" credentials.[1]

  • Disadvantages: The primary drawbacks are the cost of the palladium catalyst and specialized ligands. For pharmaceutical applications, rigorous removal of residual palladium to parts-per-million (ppm) levels is mandatory and can be challenging and costly on a large scale.

Comparative Data Summary

ParameterRoute A: Classical CyclizationRoute C: Buchwald-Hartwig Amination
Starting Materials 2,6-Dichloroaniline, bis(2-chloroethyl)amine HCl1,3-Dichlorobenzene, Piperazine
Key Reagents None (thermal)Pd catalyst, Phosphine ligand, Base
Temperature High (170-220°C)[4][5]Moderate (80-110°C)[1]
Reaction Time Long (≥24 hours)[3]Short to Moderate (2-24 hours)[1]
Typical Yield Moderate (e.g., ~60-65% for analogs)[4]High to Excellent (up to 97%)[1]
Purity (Crude) Often low, requires significant purificationGenerally high
Scalability Challenging due to high temp & safetyGood, but catalyst cost is a factor
Pros Inexpensive starting materialsHigh yield, mild conditions, generality
Cons Harsh conditions, low yields, safety hazards[4]Catalyst cost, palladium removal

Conclusion and Recommendation

The choice between these synthetic routes is a classic case of balancing cost, efficiency, and safety.

  • The Classical Cyclization (Route A) may be considered during early-stage exploration if cost is the absolute primary driver and safety/environmental concerns can be rigorously managed. However, its harsh conditions, moderate yields, and significant safety liabilities make it poorly suited for modern, scalable pharmaceutical manufacturing.

  • The Buchwald-Hartwig Amination (Route C) is unequivocally the superior method for most applications in both research and development.[7] Its mild conditions, high efficiency, and broad applicability provide a reliable and robust path to this compound. While the initial cost of the catalyst is higher, this is often offset by increased yields, reduced reaction times, simpler purifications, and a significantly better safety and environmental profile. For process development, efforts would be best focused on optimizing catalyst loading and implementing efficient palladium scavenging techniques rather than reverting to the classical approach.

For researchers and drug development professionals, investing in the development of a robust Buchwald-Hartwig protocol is the most strategic choice for producing this compound and related N-arylpiperazine intermediates efficiently and responsibly.

References

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • Gaoyou City Organic Chem Factory. (2022). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. PATSNAP.
  • Cilibrizzi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. Available from: [Link]

  • Wang, Z. (2016). Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.
  • Singh, U., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). Available from: [Link]

  • Hörberg, U., et al. (2018). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Molecules, 23(8), 2021. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from: [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Topics in Catalysis, 55, 859–887. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Medicinal Chemistry, 13(10), 1235-1253. Available from: [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from: [Link]

  • TMP Chem. (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from: [Link]

  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Google Patents.
  • Kumar, V., et al. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 21(11), 1432. Available from: [Link]

  • LookChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Retrieved from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from: [Link]

  • Li, J., et al. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology, 34(4). Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of Arylpiperazines: A Focus on 1-(2,6-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Arylpiperazine Scaffold as a "Privileged" Structure in Neuropharmacology

The arylpiperazine moiety is a cornerstone of modern medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS).[1] This six-membered heterocyclic ring, featuring two nitrogen atoms and an attached aryl group, is considered a "privileged" scaffold due to its ability to interact with a wide array of G-protein coupled receptors (GPCRs).[2] This structural versatility has led to the development of numerous successful drugs for treating psychiatric disorders, including schizophrenia, depression, and anxiety.[1][3]

The biological activity of an arylpiperazine derivative is exquisitely sensitive to the nature and position of substituents on the aryl ring. These modifications dictate the compound's affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist) at key neurotransmitter receptors, primarily those for serotonin (5-HT) and dopamine (D).[4] This guide provides a comparative analysis of the biological profiles of several key arylpiperazines, culminating in an exploration of 1-(2,6-Dichlorophenyl)piperazine and how its unique substitution pattern is predicted to influence its pharmacological activity.

Comparative Analysis: From Simple Scaffolds to Complex Pharmacologies

To understand the specific properties of this compound, it is essential to first examine the structure-activity relationships (SAR) of simpler, well-characterized analogues.

The Baseline: 1-Phenylpiperazine

As the unsubstituted parent compound, 1-phenylpiperazine exhibits a relatively weak and non-selective pharmacological profile. It serves as a crucial baseline for understanding the impact of substitutions. Its most notable interaction is a modest affinity for the 5-HT1A receptor, with reported Ki values in the range of 380 nM.[5] Its low potency makes it unsuitable as a therapeutic agent but valuable as a chemical starting point and a reference compound in SAR studies.

The Impact of Monosubstitution

Placing a single substituent on the phenyl ring dramatically alters the compound's properties.

  • 1-(2-Methoxyphenyl)piperazine (oMeOPP): The addition of an electron-donating methoxy group at the ortho position significantly enhances affinity for serotonin receptors.[6][7] This modification makes oMeOPP a common building block for synthesizing high-affinity 5-HT1A receptor ligands.[7]

  • 1-(3-Chlorophenyl)piperazine (mCPP): The introduction of an electron-withdrawing chlorine atom at the meta position results in a broad-spectrum serotonin receptor agonist. mCPP is a well-known pharmacological tool used to probe the serotonin system, but its utility is complicated by its lack of selectivity. It binds with notable affinity to a wide range of 5-HT receptors, including 5-HT1A (Ki ≈ 143 nM), 5-HT2A, 5-HT2B, and 5-HT2C (Ki ≈ 20 nM), and also interacts with the serotonin transporter (SERT), inhibiting reuptake.[8][9][10][11] This promiscuous activity often leads to undesirable side effects, such as anxiety and migraines.[8]

The Dichloro Effect: Directing Affinity and Function

The addition of a second chlorine atom further refines the pharmacological profile, with the substitution pattern being critical.

  • 1-(2,3-Dichlorophenyl)piperazine: This specific isomer is a crucial pharmacophore, most notably as a key precursor and active metabolite of the highly successful atypical antipsychotic, Aripiprazole.[12] The 2,3-dichloro substitution pattern is known to confer high affinity for dopamine D2 and D3 receptors, where it acts as a partial agonist.[12][13] This shift in selectivity from the serotonergic system (seen with mCPP) towards the dopaminergic system is a prime example of rational drug design. Studies have shown this moiety is critical for the high D3 receptor affinity seen in a series of potent ligands.[14]

  • This compound: In contrast to its 2,3-dichloro isomer, there is a notable scarcity of direct biological binding data for this compound in publicly accessible literature. However, we can infer its likely properties based on established SAR principles. The presence of two bulky chlorine atoms at the ortho positions (2 and 6) would impose significant steric hindrance. This is expected to force the phenyl ring into a conformation that is nearly perpendicular to the plane of the piperazine ring. This rigid, twisted conformation may:

    • Reduce Affinity: This steric clash could prevent the molecule from adopting the optimal conformation required for binding to many common arylpiperazine targets, such as the 5-HT2A and D2 receptors, potentially leading to lower affinity compared to less hindered analogues.

    • Confer Novel Selectivity: Alternatively, this unique conformation might be ideally suited for the binding pocket of a different, less common receptor subtype. For example, the related molecule SB-612111, which contains a 4-(2,6-dichlorophenyl)piperidin-1-yl moiety, is a potent and selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, a target implicated in pain regulation.[15] This suggests the 2,6-dichloro motif is pharmacologically viable and may direct ligands towards receptors outside the classical monoaminergic families.

The Apex of Design: Aripiprazole

Aripiprazole represents a highly evolved arylpiperazine derivative. It incorporates the high-affinity 1-(2,3-dichlorophenyl)piperazine core, which anchors the molecule to the D2 and D3 receptors.[16][17] This is attached via a butyl linker to a large quinolinone moiety, which fine-tunes the compound's overall activity. The result is a molecule with a unique and complex pharmacological profile, characterized as a "dopamine system stabilizer".[16] It acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.[17][18] This multifaceted mechanism is believed to be responsible for its efficacy in treating both the positive and negative symptoms of schizophrenia with a reduced side-effect profile compared to earlier antipsychotics.[16]

Structure-Activity Relationship (SAR) Overview

The following diagram illustrates the key structural modifications and their general impact on receptor selectivity for the arylpiperazine class.

SAR_Arylpiperazines cluster_scaffold Arylpiperazine Scaffold cluster_mono Monosubstitution cluster_di Disubstitution (Dichloro) cluster_complex Complex Derivative A 1-Phenylpiperazine (Baseline) B 1-(2-Methoxyphenyl)piperazine (oMeOPP) A->B ortho-OCH₃ (↑ 5-HT Affinity) C 1-(3-Chlorophenyl)piperazine (mCPP) A->C meta-Cl (Broad 5-HT Agonist) D 1-(2,3-Dichlorophenyl)piperazine C->D Add ortho-Cl (↑ Dopamine D₂/D₃ Affinity) E This compound D->E Isomeric Shift (2,3 -> 2,6) (Predicted Steric Hindrance, Altered Selectivity) F Aripiprazole D->F Add Butyl-Quinolinone Tail (Modulates Activity -> D₂ Partial Agonism) Binding_Assay cluster_prep Preparation cluster_assay Assay Plate Setup cluster_measure Measurement cluster_analysis Data Analysis P1 Culture cells expressing target receptor P2 Homogenize & prepare cell membranes P1->P2 A1 Add membranes, radioligand, & competitor (test compound) P2->A1 A2 Incubate to reach equilibrium A1->A2 M1 Rapid vacuum filtration to separate bound/unbound A2->M1 M2 Wash filters M1->M2 M3 Scintillation counting M2->M3 D1 Calculate Specific Binding M3->D1 D2 Plot dose-response curve D1->D2 D3 Determine IC₅₀ D2->D3 D4 Calculate Kᵢ using Cheng-Prusoff equation D3->D4

Caption: Experimental workflow for a radioligand receptor binding assay.

Methodology 2: [³⁵S]GTPγS Binding Assay (for Functional Activity at Gᵢ/ₒ-coupled Receptors)

This functional assay measures the activation of G-proteins, a proximal event following agonist binding to a GPCR. It is particularly effective for Gᵢ/ₒ-coupled receptors like D₂ and 5-HT₁ₐ.

Causality: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins. The amount of incorporated radioactivity is a direct measure of G-protein activation and, therefore, agonist efficacy.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described in Methodology 1.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

      • GDP (e.g., 10 µM final concentration). The presence of GDP is crucial for maintaining a low basal signal by ensuring G-proteins are in their inactive state prior to stimulation.

      • Cell membranes (5-20 µg protein/well).

      • Increasing concentrations of the test arylpiperazine (agonist).

    • Basal Binding Wells: Contain all components except the agonist.

    • Non-Specific Binding Wells: Contain all components plus a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM final concentration) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Harvesting: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, followed by washing with ice-cold wash buffer.

  • Quantification: Determine the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • Calculate agonist-stimulated binding above basal levels.

    • Plot the percentage of stimulation against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the potency (EC50) and efficacy (Emax) relative to a known full agonist.

GTPgS_Assay cluster_setup Assay Setup cluster_reaction Reaction cluster_measure Measurement cluster_analysis Data Analysis S1 Add membranes, GDP, & agonist (test compound) to wells S2 Pre-incubate S1->S2 R1 Add [³⁵S]GTPγS to initiate G-protein activation S2->R1 R2 Incubate at 30°C R1->R2 M1 Rapid vacuum filtration to capture membranes R2->M1 M2 Scintillation counting of bound [³⁵S]GTPγS M1->M2 A1 Calculate % stimulation over basal M2->A1 A2 Plot dose-response curve A1->A2 A3 Determine EC₅₀ (potency) & Eₘₐₓ (efficacy) A2->A3

Caption: Experimental workflow for a [³⁵S]GTPγS functional binding assay.

Conclusion and Future Outlook

The arylpiperazine scaffold is a testament to the power of structure-activity relationships in drug design. This comparative guide demonstrates how subtle modifications to the aryl ring—from no substitution to mono- and di-substitution—dramatically steer the biological activity of these compounds between serotonergic and dopaminergic systems, and from broad-spectrum activity to high selectivity.

While 1-(2,3-Dichlorophenyl)piperazine has been successfully exploited as a high-affinity D₂/D₃ ligand in drugs like Aripiprazole, its this compound isomer remains an enigmatic entity. The predicted steric constraints imposed by the ortho,ortho-dichloro substitution pattern suggest it is unlikely to be a potent ligand at conventional monoamine receptors. However, this same structural feature makes it an intriguing candidate for exploring novel receptor targets where such a conformation may be favorable. Further investigation through broad receptor screening and functional assays is warranted to fully elucidate the pharmacological profile of this unique arylpiperazine and to determine if it holds potential for developing new classes of selective CNS agents.

References

  • Dr.Oracle. (2025). What biological receptors does Aripiprazole (Abilify) target? [Online]. Available at: [Link]

  • Howland, R. H. (2020). Aripiprazole: Mechanism of Action, Psychopharmacology and Clinical Application. The Academy of Cognitive and Behavioral Therapies. [Online]. Available at: [Link]

  • García-Pardo, M. P., et al. (2020). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. Frontiers in Psychiatry. [Online]. Available at: [Link]

  • Shapiro, D. A., et al. (2003). Aripiprazole, A Novel Atypical Antipsychotic Drug with a Unique and Robust Pharmacology. Neuropsychopharmacology. [Online]. Available at: [Link]

  • Stahl, S. M. (2005). Partial agonism of dopamine, serotonin and opiate receptors for psychiatry. ResearchGate. [Online]. Available at: [Link]

  • Wikipedia. (2023). 2,3-Dichlorophenylpiperazine. [Online]. Available at: [Link]

  • Wikipedia. (2023). meta-Chlorophenylpiperazine. [Online]. Available at: [Link]

  • BindingDB. (2023). 1-Phenyl-piperazine. [Online]. Available at: [Link]

  • PubChem. (2023). 1-Phenylpiperazine. [Online]. Available at: [Link]

  • BindingDB. (2023). 1-(3-chlorophenyl)piperazine. [Online]. Available at: [Link]

  • PubChem. (2023). 1-(2-Methoxyphenyl)piperazine. [Online]. Available at: [Link]

  • Mash, D. C., et al. (1996). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Journal of Neurochemistry. [Online]. Available at: [Link]

  • Zhang, Y. Y., et al. (2013). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods. [Online]. Available at: [Link]

  • Abubakar, M. A., et al. (2021). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)-PROPYL) PIPERAZINE AND 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)-BUTYL) PIPERAZINE. ResearchGate. [Online]. Available at: [Link]

  • Chojnacka, K., et al. (2005). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. [Online]. Available at: [Link]

  • Parrish, J. C., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Online]. Available at: [Link]

  • PubChem. (2023). 1-(2-Methoxyphenyl)piperazine hydrobromide. [Online]. Available at: [Link]

  • BindingDB. (2023). 1-(3-chlorophenyl)piperazine Target Info. [Online]. Available at: [Link]

  • BindingDB. (2023). 1-(3-chlorophenyl)piperazine Rat 5-HT1A data. [Online]. Available at: [Link]

  • Kumar, A., et al. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research.
  • Morales-García, J. A., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry. [Online]. Available at: [Link]

  • Meeprom, A., et al. (2009). Novel Piperazine Derivative PMS1339 Exhibits Tri-Functional Properties and Cognitive Improvement in Mice. Neuroscience Letters. [Online]. Available at: [Link]

  • Scurr, D. J., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. [Online]. Available at: [Link]

  • Chiou, W. F., et al. (2011). Quantitative study of the antagonistic effect of SB-612111 on nociceptin/orphanin FQ-mediated potassium channel activation in rat periaqueductal gray slices. European Journal of Pharmacology. [Online]. Available at: [Link]

  • Naturalista Campano. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Online]. Available at: [Link]

  • Kumar, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Online]. Available at: [Link]

  • Stary, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules. [Online]. Available at: [Link]

  • Di Giovanni, G., et al. (2020). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules. [Online]. Available at: [Link]

  • Marek, G. J., et al. (2003). Serotonergic mediation of DRL 72s behavior: receptor subtype involvement in a behavioral screen for antidepressant drugs. Behavioural Pharmacology. [Online]. Available at: [Link]

  • Fantegrossi, W. E., et al. (2012). Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). Pharmacology Biochemistry and Behavior. [Online]. Available at: [Link]

  • Artigas, F. (2013). Serotonin receptors involved in antidepressant effects. Pharmacology & Therapeutics. [Online]. Available at: [Link]

Sources

Navigating the Nuances of Aripiprazole Immunoassays: A Guide to Understanding Cross-Reactivity of 1-(2,6-Dichlorophenyl)piperazine and Related Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug monitoring (TDM) for atypical antipsychotics, immunoassays offer a rapid and accessible method for quantifying drug concentrations in patient samples. However, the structural similarity between a parent drug and its metabolites presents a significant challenge: cross-reactivity. This guide provides an in-depth analysis of the cross-reactivity of 1-(2,6-Dichlorophenyl)piperazine, a potential metabolite of the widely prescribed antipsychotic aripiprazole, in the context of commercially available immunoassays. Understanding the specificity of these assays is paramount for accurate clinical interpretation and informed therapeutic decisions.

The Critical Role of Specificity in Aripiprazole Therapeutic Drug Monitoring

Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1] Its primary active metabolite, dehydroaripiprazole, contributes significantly to the overall therapeutic effect and is often measured alongside the parent drug in TDM.[1] The sum of aripiprazole and dehydroaripiprazole concentrations is considered to provide a more comprehensive picture of the patient's exposure to the active moieties.

However, aripiprazole metabolism also yields a number of other metabolites, including various dichlorophenylpiperazine (DCPP) isomers. While 1-(2,3-Dichlorophenyl)piperazine is a known metabolite, the presence and clinical relevance of other isomers, such as this compound, are less well-characterized. The structural resemblance of these metabolites to aripiprazole and dehydroaripiprazole raises the potential for cross-reactivity in immunoassays, which could lead to an overestimation of the true concentration of the target analytes and potentially impact dose adjustments.

Unraveling Cross-Reactivity in Aripiprazole Immunoassays: A Comparative Analysis

Currently, several immunoassays are available for the therapeutic monitoring of aripiprazole. This guide focuses on providing a comparative overview of their performance with respect to the cross-reactivity of key metabolites and structurally related compounds.

Available Immunoassay Systems

Commercially available immunoassays for aripiprazole, such as the Saladax MyCare Psychiatry Total Aripiprazole Assay, are designed to measure the combined concentration of aripiprazole and its active metabolite, dehydroaripiprazole.[1] This approach is intended to provide a clinically relevant measure of the total active drug exposure.

Experimental Data on Cross-Reactivity

Obtaining comprehensive, publicly available cross-reactivity data for all aripiprazole metabolites, particularly the various DCPP isomers, is challenging. Manufacturers' package inserts and validation studies provide some insights, but often the list of tested compounds is not exhaustive.

The following table summarizes the available cross-reactivity data for the Saladax MyCare Psychiatry Total Aripiprazole Assay. It is important to note that specific data for this compound is not explicitly provided in the available documentation.

CompoundConcentration Tested (ng/mL)Cross-Reactivity/InterferenceSource
Dehydroaripiprazole Not specifiedMeasured as part of total aripiprazole[1]
OPC-3373 Not specifiedAssay bias was ≤ 11%[1]
DCPP (isomer unspecified) Not specifiedFound at < 20% of parent drug[1]
Cariprazine 50Biases of 164% and 71% at 150 and 500 ng/mL total aripiprazole, respectively[1]
Various other drugs VariesAssay bias was ≤ 11%[1]

Note: The unspecified "DCPP" mentioned in the Saladax package insert is most likely the 1-(2,3-Dichlorophenyl)piperazine isomer, a known and more abundant metabolite of aripiprazole. The cross-reactivity of the this compound isomer remains to be explicitly determined for this and other commercial immunoassays. The significant cross-reactivity of cariprazine highlights the importance of considering co-medications in the interpretation of immunoassay results.

Experimental Protocol for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of this compound and other metabolites in an aripiprazole immunoassay, a systematic experimental approach is required. The following protocol outlines the key steps for such a validation study, based on established guidelines.

Principle of Competitive Immunoassay

Most immunoassays for small molecules like aripiprazole are based on a competitive format. In this setup, the drug in the sample competes with a labeled version of the drug for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of the drug in the sample.

Step-by-Step Cross-Reactivity Testing Protocol
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve the parent drug (aripiprazole), the primary metabolite (dehydroaripiprazole), and the potential cross-reactants (e.g., this compound, 1-(2,3-Dichlorophenyl)piperazine, OPC-3373) in an appropriate solvent to create concentrated stock solutions.

  • Preparation of Calibration Curve:

    • Prepare a series of calibrators by spiking a drug-free matrix (e.g., serum or plasma) with known concentrations of the parent drug (or a combination of parent drug and primary metabolite, depending on the assay design).

  • Preparation of Test Samples:

    • Prepare a series of test samples by spiking the drug-free matrix with increasing concentrations of the potential cross-reactant.

  • Immunoassay Procedure:

    • Follow the manufacturer's instructions for the specific aripiprazole immunoassay kit. This typically involves incubating the calibrators and test samples with the antibody and the labeled drug conjugate.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Generate a standard curve by plotting the signal response of the calibrators against their known concentrations.

    • Determine the apparent concentration of the parent drug in each of the test samples containing the cross-reactant by interpolating their signal response on the standard curve.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Apparent Concentration of Parent Drug / Concentration of Cross-Reactant) x 100

Diagram of the Cross-Reactivity Testing Workflow

Cross-Reactivity Testing Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis stock Prepare Stock Solutions (Parent Drug, Metabolites, Cross-Reactants) calibrators Prepare Calibrators (Spiked Drug-Free Matrix) stock->calibrators test_samples Prepare Test Samples (Spiked with Cross-Reactants) stock->test_samples run_assay Perform Immunoassay (Incubate with Antibody and Labeled Drug) calibrators->run_assay test_samples->run_assay std_curve Generate Standard Curve run_assay->std_curve apparent_conc Determine Apparent Concentration of Cross-Reactants std_curve->apparent_conc calc_cr Calculate % Cross-Reactivity apparent_conc->calc_cr

Caption: Workflow for determining the cross-reactivity of metabolites in an immunoassay.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For definitive quantification and to circumvent the issue of cross-reactivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard analytical method.[2] LC-MS/MS offers superior specificity by separating the parent drug from its metabolites based on their physicochemical properties before detection by mass spectrometry. This allows for the individual and accurate quantification of each compound.

While immunoassays provide a valuable tool for rapid screening and routine monitoring, any unexpected or clinically inconsistent results should be confirmed by a more specific method like LC-MS/MS.

Conclusion and Future Directions

The potential for cross-reactivity of metabolites, including this compound, in aripiprazole immunoassays underscores the importance of a thorough understanding of assay specificity. While current immunoassays are designed to measure the clinically relevant sum of aripiprazole and dehydroaripiprazole, the contribution of other metabolites to the final result is not always well-defined.

For researchers and drug development professionals, this highlights the need for:

  • Comprehensive Validation: When developing or utilizing immunoassays, a broad panel of metabolites and structurally related compounds should be tested to fully characterize the assay's cross-reactivity profile.

  • Transparent Reporting: Manufacturers should provide detailed and easily accessible cross-reactivity data in their package inserts and supporting documentation.

  • Judicious Use of Confirmatory Methods: In cases of therapeutic failure, unexpected adverse events, or results that do not align with the clinical picture, confirmation of immunoassay results with a more specific method like LC-MS/MS is strongly recommended.

Further research is warranted to elucidate the complete metabolic profile of aripiprazole and to definitively quantify the cross-reactivity of all major and minor metabolites in commercially available immunoassays. This will ultimately lead to more accurate therapeutic drug monitoring and improved patient outcomes.

References

  • Saladex, Inc. (Date of publication not available). MyCare Psychiatry Total Aripiprazole Assay Kit Package Insert.
  • ClinPGx. Aripiprazole Pathway, Pharmacokinetics. [Link]

  • Kirchherr, H., & Wötzel, C. (2012). An improved simple LC-MS/MS method for the measurement of serum aripiprazole and its major metabolite. Journal of Pharmaceutical and Biomedical Analysis, 63, 133-138. [Link]

  • Patteet, L., et al. (2014). A fully automated UPLC-MS/MS method for therapeutic drug monitoring of 11 antipsychotics and 4 major metabolites in human plasma. Clinica Chimica Acta, 429, 53-61. [Link]

Sources

A Senior Application Scientist’s Guide to Establishing the Purity of 1-(2,6-Dichlorophenyl)piperazine Using Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of a starting material or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-(2,6-Dichlorophenyl)piperazine is a critical chemical entity, frequently utilized as a precursor or appearing as an impurity in the synthesis of various active pharmaceutical ingredients (APIs), including the atypical antipsychotic, Aripiprazole.[1][2][3] Its molecular structure, featuring a piperazine ring attached to a dichlorinated phenyl group, presents specific analytical challenges.[4][5] An uncharacterized or impure batch of this intermediate can introduce downstream process inefficiencies and, more critically, lead to the formation of unknown and potentially toxic impurities in the final drug product.

This guide provides an in-depth, objective comparison of analytical methodologies for establishing the purity of this compound. We will move beyond simple procedural lists to explore the scientific rationale behind method selection, the critical role of certified reference standards, and the validation framework required to ensure data integrity. The protocols described herein are designed as self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]

The Role and Qualification of Reference Standards

The foundation of any accurate purity assessment is the reference standard. It is the benchmark against which the sample under investigation is compared. For this compound, two tiers of standards are typically employed:

  • Primary Reference Standard: This is a substance of the highest possible purity, thoroughly characterized and certified by a pharmacopeial body (e.g., USP, EP) or a certified standards provider. Its value is accepted without requiring comparison to another standard.

  • Working Standard: For routine laboratory use, a working standard is established. This is a batch of this compound of good quality that is quantitatively characterized against the primary reference standard. This conserves the more expensive primary standard while maintaining a traceable chain of quality.

The qualification of a working standard is a critical procedure, typically involving co-analysis with the primary standard using a high-resolution, validated chromatographic method to assign a precise purity value.

Comparative Analysis of Purity Determination Methods

The selection of an analytical method is dictated by the specific requirements of the analysis: Is it for routine purity assay, identification of unknown impurities, or structural confirmation? Here, we compare the three most powerful and commonly employed techniques.

Workflow for Purity Assessment

The overall process for establishing the purity of a new batch of this compound is a systematic workflow.

Purity_Workflow cluster_0 Preparation & Planning cluster_1 Methodology cluster_2 Analysis & Reporting A Obtain Test Sample & Certified Reference Standard B Review Potential Impurities (Process-related, Degradants) A->B C Method Selection & Development (HPLC / GC-MS / NMR) B->C D Method Validation (as per ICH Q2(R2)) C->D E Execute Analysis: Sample vs. Reference Standard D->E F Calculate Purity (e.g., Area % Normalization) E->F G Generate Certificate of Analysis (CoA) F->G

Sources

A Comparative Guide to the Neuroleptic Potential of 1-(2,6-Dichlorophenyl)piperazine Derivatives for Next-Generation Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of effective and safe antipsychotic agents remains a significant challenge in medicinal chemistry, driven by the need to mitigate debilitating side effects while treating the complex symptoms of psychosis. The arylpiperazine scaffold, and specifically the 1-(2,6-dichlorophenyl)piperazine moiety, has emerged as a privileged structure in the design of central nervous system (CNS) agents.[1] This guide provides a comprehensive comparison of the neuroleptic potential of various this compound derivatives. We will explore the critical structure-activity relationships (SAR) that govern their interaction with key neurological targets, present standardized protocols for their evaluation, and offer a framework for identifying candidates with promising therapeutic profiles. The objective is to synthesize technical data with field-proven insights to accelerate the discovery of next-generation antipsychotics.

Chapter 1: The Pharmacological Rationale - Targeting Dopaminergic and Serotonergic Pathways

The prevailing neurochemical theory for psychosis, the dopamine (DA) hypothesis, posits that hyperactivity of dopaminergic pathways, particularly involving the D2 receptor, is a key contributor to positive symptoms.[2] Consequently, all clinically effective antipsychotics exhibit some degree of D2 receptor antagonism.[3] However, high D2 receptor occupancy is also strongly linked to extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia.[4]

To address this limitation, the serotonin-dopamine hypothesis was developed, which incorporates the role of the serotonin 5-HT2A receptor. Atypical antipsychotics, which generally have a better side-effect profile, often exhibit potent 5-HT2A receptor antagonism in addition to D2 receptor blockade.[5] The antagonism of 5-HT2A receptors is believed to disinhibit dopamine release in certain brain regions, like the striatum, thereby mitigating the motor side effects caused by D2 blockade, while maintaining antipsychotic efficacy in the limbic system. Therefore, the ratio of 5-HT2A to D2 receptor affinity is a critical parameter in the design of modern antipsychotics.[6]

Dopamine_Serotonin_Interaction cluster_1 Postsynaptic Neuron (Striatum) cluster_2 Therapeutic Intervention 5HT_Neuron Serotonergic Neuron 5HT2A_Receptor 5-HT2A Receptor 5HT_Neuron->5HT2A_Receptor 5-HT Release DA_Neuron Dopaminergic Neuron D2_Receptor D2 Receptor DA_Neuron->D2_Receptor DA Release Effect Effect D2_Receptor->Effect Dopaminergic Signal (Motor Control, etc.) 5HT2A_Receptor->DA_Neuron Inhibits DA Release Antipsychotic Atypical Antipsychotic Antipsychotic->D2_Receptor Antagonism (Reduces Psychosis) Antipsychotic->5HT2A_Receptor Antagonism (Disinhibits DA Release, Reduces EPS) Binding_Assay_Workflow A 1. Prepare Receptor Membranes B 2. Add Membranes, Radioligand ([L]*) & Test Compound (I) A->B C 3. Incubate to Equilibrium B->C D 4. Rapid Filtration (Separate Bound/Unbound) C->D E 5. Scintillation Counting D->E F 6. Data Analysis (IC50 -> Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

Protocol 4.2: In Vivo Assessment of Extrapyramidal Side Effect Liability (Catalepsy Bar Test in Rodents)

This behavioral test is a widely used and highly predictive model for the Parkinson-like motor side effects (EPS) induced by neuroleptic drugs. [4][7] Causality: The induction of catalepsy (a state of muscle rigidity and immobility) in rodents is strongly correlated with high D2 receptor blockade in the nigrostriatal pathway, the same mechanism that underlies EPS in humans. [4][8]By measuring the dose required to induce catalepsy, we can estimate the therapeutic window of a compound. Atypical antipsychotics typically induce catalepsy only at doses much higher than their therapeutically effective doses. [9] Methodology:

  • Animal Dosing: Administer the test compound (e.g., DCP-03) via an appropriate route (e.g., intraperitoneal injection) to a group of rats or mice. A vehicle control group and a positive control group (e.g., Haloperidol, 1 mg/kg) should be included. [10]2. Apparatus: A horizontal metal or wooden bar (approx. 1 cm diameter) is elevated a specific height above the work surface (e.g., 9 cm for rats). [8]3. Testing Procedure: At set time points after dosing (e.g., 30, 60, 90, 120 minutes), gently place the animal’s forepaws on the elevated bar.

  • Scoring: Start a stopwatch immediately. Measure the time until the animal removes both forepaws from the bar and returns to a normal posture. A cut-off time (e.g., 180 seconds) is typically used, after which the animal is returned to its home cage.

  • Interpretation: An increase in the time the animal remains on the bar is indicative of catalepsy. The data are analyzed to determine the dose at which a statistically significant cataleptic effect is observed. Compounds with a large separation between the effective antipsychotic dose (determined in other models) and the cataleptic dose are considered to have a lower EPS liability. [4]

Chapter 5: Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising starting point for the development of novel antipsychotic agents. The comparative analysis demonstrates that strategic modification of the N4-substituent is critical for tuning the D2 and 5-HT2A receptor affinity profile.

Key Findings:

  • Derivatives with a long-chain linker to a heterocyclic moiety, such as DCP-03 , often exhibit the most desirable "atypical" profile, characterized by high affinity for both D2 and 5-HT2A receptors and a D2/5-HT2A affinity ratio > 1.

  • The catalepsy bar test serves as an essential secondary screen to validate the low EPS liability predicted by in vitro binding data. [11] Future Directions: Promising lead compounds like DCP-03 should be advanced into more complex evaluations. This includes:

  • Functional Assays: Determining whether compounds act as antagonists, partial agonists, or agonists at D2 and 5-HT2A receptors.

  • Broader Receptor Profiling: Screening against other receptors (e.g., H1, M1, α1-adrenergic) to predict other potential side effects like sedation, weight gain, or orthostatic hypotension. [12]3. Pharmacokinetic Studies: Evaluating absorption, distribution, metabolism, and excretion (ADME) properties to ensure adequate brain penetration and a suitable half-life.

  • Efficacy Models: Testing in animal models that mimic positive symptoms (e.g., amphetamine-induced hyperlocomotion) and cognitive deficits (e.g., novel object recognition) of schizophrenia. [11][13] By integrating rational design, robust SAR analysis, and a validated pipeline of in vitro and in vivo assays, researchers can efficiently identify and optimize this compound derivatives to develop safer and more effective treatments for psychotic disorders.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Enzyme Inhibitor Terms and Calcul
  • Screening models of anti psychotic drugs-converted. Slideshare.
  • Determination of KB or Ki from IC50.
  • Mechanism-based Inhibition: Deriving KI and kinact directly
  • Singh, S., Bali, A., & Peshin, T. (2021). Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity. Medicinal Chemistry, 17(5), 429-441.
  • Ki, IC50, & the Cheng-Prusoff equ
  • Crescenzo, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4988.
  • Bari, S. B., et al. (2019). Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners.
  • Wieronska, J. M., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Neuroscience, 13, 1435.
  • Geyer, M. A., & Ellenbroek, B. (2003). Animal models for predicting the efficacy and side effects of antipsychotic drugs.
  • de Oliveira, A. C. S., et al. (2022).
  • Gao, L., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry, 12(6), 947-960.
  • Arnt, J. (2000). Screening models for antipsychotic drugs.
  • Geyer, M. A., & Ellenbroek, B. A. (2003). Animal models for predicting the efficacy and side effects of antipsychotic drugs.
  • Wieronska, J. M., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Neuroscience, 13, 1435.
  • Cory-Slechta, D. A. (2015). Extrapyramidal system neurotoxicity: animal models. Handbook of clinical neurology, 124, 143–161.
  • Singh, Y., Rai, N., & Wal, P. (2024). A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs.
  • Hyttel, J., et al. (1985). Neuroleptic activity and dopamine-uptake inhibition in 1-piperazino-3-phenylindans. Journal of medicinal chemistry, 28(1), 21-27.
  • Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in r
  • Animal models for the evaluation of antipsychotic agents. (2018).
  • Mokrosz, M. J., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug design and discovery, 11(3), 197–203.
  • Słowiński, T., et al. (2015). Model structure–activity relationship studies of potential tropane 5HT1A, 5HT2A, and D2 receptor ligands. Journal of Molecular Modeling, 21(1), 3.
  • Gao, L., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry, 12(6), 947-960.
  • Studies of Antipsychotic drugs as potential schizophrenia agents. (2015). Journal of Chemical and Pharmaceutical Research, 7(4), 1120-1125.
  • Uchimura, T., et al. (1993). 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity. The Journal of pharmacology and experimental therapeutics, 267(1), 22–30.
  • Wang, F., et al. (2018). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists.
  • Zejc, A., & Gorczyca, M. (2009). Drugs affecting the central nervous system. UMP.
  • Kaplan, A. A., et al. (2023). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. bioRxiv.
  • Chitsazi, R., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS chemical neuroscience, 12(20), 3845–3862.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,6-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals

This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 1-(2,6-Dichlorophenyl)piperazine and its associated waste. As researchers and scientists, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle. This guide is structured to provide immediate, actionable intelligence for laboratory personnel, ensuring that safety and environmental stewardship are paramount. The procedures outlined herein are synthesized from established safety data sheets for analogous compounds and general principles of hazardous waste management.

Immediate Safety & Chemical Profile

Understanding the intrinsic properties of a compound is the foundation of its safe handling and disposal. This compound is a halogenated aromatic amine, a class of compounds that requires careful management due to potential toxicological and environmental effects. The presence of chlorine atoms, in particular, necessitates specific disposal pathways, as improper thermal decomposition can generate hazardous byproducts like hydrogen chloride gas.

PropertyValueSignificance for DisposalSource
Molecular Formula C₁₀H₁₂Cl₂N₂The presence of Chlorine (Cl) and Nitrogen (N) informs the choice of disposal method (e.g., incineration with scrubbers).[1][2]
Molecular Weight 231.12 g/mol Relevant for calculating quantities for waste manifests.[2]
Appearance White to off-white solidSolid form requires procedures to prevent dust generation during handling and disposal.[3]
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Dictates the mandatory Personal Protective Equipment (PPE) and immediate first aid responses.[4][5]
Environmental Hazards Potentially toxic to aquatic life.Emphasizes the critical need to prevent release into drains or the environment.[5][6]

Pre-Disposal Operations: A Mandatory Checklist

Before initiating any disposal activity, a systematic check ensures that all safety and logistical measures are in place. This protocol is designed to be self-validating, minimizing risk at every stage.

Personnel & Environment:

  • Confirm Training: All personnel involved must be trained in hazardous waste handling procedures.

  • Designate Area: Conduct all waste handling within a designated, well-ventilated area, preferably inside a chemical fume hood.[4][7]

  • Assemble PPE: Ensure the following PPE is available and worn:

    • Nitrile or neoprene gloves (inspect for integrity before use).[8]

    • Chemical safety goggles with side-shields or a face shield.[4][9]

    • Impervious lab coat or chemical-resistant apron.[4]

    • For operations with a high risk of dust generation, a NIOSH-approved respirator is required.[8]

  • Locate Emergency Equipment: Verify that a safety shower and eyewash station are unobstructed and operational.[4]

Materials & Documentation:

  • Obtain Waste Containers: Use only approved, properly labeled hazardous waste containers. Containers must be clean, dry, and compatible with the chemical.

  • Prepare Labels: Hazardous waste labels must be filled out completely, including the chemical name "this compound," associated hazards, and the accumulation start date.

  • Review Regulations: Always consult local, state, and federal hazardous waste regulations, as these can vary and take precedence.[10][11]

Spill Management Protocol

Accidents can occur, and a prepared response is critical to mitigating exposure and environmental release.

Minor Spill (Solid, contained in fume hood):

  • Restrict Access: Ensure no unauthorized personnel enter the area.

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Containment: Prevent the spread of dust. Do not use dry sweeping methods.

  • Collection: Gently cover the spill with an absorbent material like vermiculite or sand.[10] Carefully scoop the mixture into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area using a suitable solvent (e.g., alcohol), followed by a soap and water wash.[4] All cleaning materials must be disposed of as hazardous waste.

Major Spill (Outside of fume hood or large quantity):

  • Evacuate: Immediately evacuate the area and alert others. Move upwind from the spill.[10]

  • Alert Authorities: Contact your institution's Environmental Health & Safety (EHS) office or emergency response team.

  • Secure the Area: Prevent entry to the spill location.

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) and details of the spill to emergency responders.

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [8][12]

Step 1: Waste Segregation & Collection

  • Rationale: Preventing unintentional chemical reactions and ensuring proper disposal pathways is critical. Mixing incompatible waste streams can generate heat, toxic gases, or other hazards.

  • Procedure:

    • Collect waste this compound in its original container or a compatible, clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste unless explicitly approved by your EHS department.

    • Collect any grossly contaminated items (e.g., weigh boats, pipette tips) in a separate, sealed plastic bag or container, also labeled as hazardous waste.

Step 2: Container Management

  • Rationale: Proper container management prevents leaks, spills, and vapor exposure.

  • Procedure:

    • Keep the waste container tightly closed except when adding waste.[4]

    • Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.[10]

    • Ensure the container is in secondary containment to control any potential leaks.

Step 3: Handling Empty Containers

  • Rationale: "Empty" containers are often not truly empty and can retain chemical residues that pose a hazard. They must be treated as hazardous waste until properly decontaminated.

  • Procedure:

    • Containers that held this compound must be disposed of as hazardous waste alongside the chemical itself.

    • Alternatively, if your facility has an approved triple-rinsing procedure, rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

    • Crucially, the rinsate from this procedure is now hazardous waste and must be collected in a designated container for halogenated solvent waste.

Step 4: Final Disposal by Licensed Professional

  • Rationale: Federal and local laws mandate that hazardous chemical waste be handled by certified professionals to ensure it is transported, treated, and disposed of in an environmentally sound manner.[8][13]

  • Procedure:

    • Arrange for pickup of the waste with your institution’s EHS department or a contracted licensed professional waste disposal service.[8]

    • The preferred method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic gases (like HCl) formed during combustion.[8]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste, from the point of generation to final disposal.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2,6-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 1-(2,6-Dichlorophenyl)piperazine. The protocols herein are designed to establish a self-validating system of safety, grounded in established standards and a deep understanding of chemical causality.

Foundational Risk Assessment: Understanding the Hazard

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific chemical hazards is paramount. While a dedicated Safety Data Sheet (SDS) for the this compound isomer is not widely available, a robust risk profile can be constructed from the abundant data on its structural isomers, such as 1-(2,3-Dichlorophenyl)piperazine and 1-(2,5-Dichlorophenyl)piperazine.[1][2]

Analysis of these closely related compounds reveals a consistent hazard profile under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary threats to personnel are:

  • Skin Irritation (Category 2, H315): Expected to cause skin irritation upon contact.[2]

  • Serious Eye Irritation (Category 2/2A, H319): Poses a significant risk of causing serious, though not irreversible, eye irritation.[1][2]

  • Respiratory Tract Irritation (Category 3, H335): Inhalation of dust or aerosols may cause irritation to the respiratory system.[1]

This assessment dictates that all handling procedures must prioritize the prevention of skin contact, eye exposure, and inhalation.

The Hierarchy of Controls: Engineering and Administrative Safeguards First

Personal protective equipment is the last line of defense. Its efficacy is critically dependent on the preceding layers of safety: engineering and administrative controls. Adherence to these foundational measures is mandatory.

  • Engineering Controls: The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood.[2][3] All weighing and solution preparation activities must be conducted within the fume hood to contain dust and vapors at the source. The work area must also be equipped with an easily accessible safety shower and eyewash station.[1][2]

  • Administrative Controls: Access to the compound should be restricted to trained personnel. A designated area within the laboratory should be clearly marked for the handling of this and similar compounds. A comprehensive Standard Operating Procedure (SOP), incorporating the guidance in this document, must be written, reviewed, and readily available to all users.

Core Directive: Personal Protective Equipment (PPE) Protocol

The following PPE is the minimum requirement for any procedure involving this compound. The selection is directly informed by the hazard assessment.

Eye and Face Protection

Because this chemical class is a serious eye irritant, robust eye protection is non-negotiable.[1][2]

  • Minimum Requirement: Chemical splash goggles that conform to the ANSI Z87.1 standard are required for all tasks.[1] Standard safety glasses with side shields do not provide an adequate seal against dust and splashes and are therefore insufficient.

  • Enhanced Requirement: When handling larger quantities (>10g) or when there is a heightened risk of splashing (e.g., during vigorous mixing or transfers), a full-face shield must be worn in addition to chemical splash goggles. The goggles protect from incidental splashes, while the shield protects the entire face.

Hand Protection

To prevent skin irritation, appropriate chemical-resistant gloves are mandatory.

  • Glove Type: Nitrile gloves are the standard recommendation for incidental contact with aromatic amines and piperazine derivatives.[3]

  • Glove Inspection: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.

  • Double Gloving: For procedures involving significant chemical contact or for spill cleanup, wearing a second pair of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer, contaminated glove without compromising hand protection.

  • Proper Removal: Never touch the outside of the glove with bare skin during removal. Peel one glove off by pinching the cuff and turning it inside out, then use the clean, inside-out glove to remove the second glove. Dispose of used gloves immediately in the designated hazardous waste container.

Skin and Body Protection
  • A clean, flame-resistant laboratory coat must be worn and fully buttoned to protect clothing and skin.[3]

  • Full-length pants and closed-toe, non-perforated shoes are required at all times in the laboratory.[3] Fabric shoes that can absorb chemicals are strongly discouraged.

  • For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection

Engineering controls (i.e., the fume hood) are the primary method for preventing inhalation exposure.

  • Standard Operations: When handling the compound within a certified chemical fume hood, a respirator is typically not required.[1]

  • When Required: If engineering controls are not available or are insufficient to control airborne dust (a rare circumstance in modern labs), respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95 or P100 filter) would be the minimum requirement for the solid form.[1] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.

Operational Plans: From Procedure to Disposal

A safe experiment is a well-planned one. The following procedural plans provide a framework for safe handling, emergency preparedness, and responsible disposal.

Step-by-Step Safe Handling Workflow

This workflow outlines the critical steps from preparation to cleanup, ensuring safety at each stage.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal A Review SOP & SDS Information B Prepare & Verify Fume Hood A->B C Assemble All Materials B->C D Don Required PPE C->D E Weigh Compound in Hood D->E F Perform Chemical Procedure E->F G Decontaminate Glassware & Surfaces F->G H Doff PPE (Contaminated to Clean) G->H I Dispose of Waste in Labeled Bins H->I J Wash Hands Thoroughly I->J

Caption: Logical workflow for handling this compound.

Emergency Plan: Spill Management

In the event of a spill, a calm and methodical response is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab.

  • Contain: If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • PPE: Don enhanced PPE, including double nitrile gloves, chemical splash goggles, a face shield, and a lab coat. If the spill generates significant dust, a respirator may be required.

  • Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal Plan

All waste streams must be treated as hazardous.

  • Solid Waste: Contaminated items such as weighing papers, pipette tips, gloves, and absorbent pads must be placed in a clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and solutions containing the compound must be collected in a separate, labeled hazardous waste container.

  • Disposal: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

Summary of PPE Requirements

For quick reference, the following table summarizes the necessary PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<10g in Fume Hood) Chemical Splash GogglesSingle Pair Nitrile GlovesLab CoatNot Required
Preparing Solution in Fume Hood Chemical Splash GogglesSingle Pair Nitrile GlovesLab CoatNot Required
Large Scale Work (>10g) or Splash Risk Goggles + Face ShieldDouble Pair Nitrile GlovesLab Coat + ApronNot Required (in hood)
Spill Cleanup Goggles + Face ShieldDouble Pair Nitrile GlovesLab CoatRequired if dust is airborne

References

  • LGC Standards. (n.d.). This compound.
  • Echemi. (n.d.). This compound.
  • AOB Med. (n.d.). This compound hydrochloride.
  • Echemi. (n.d.). 1-(2,5-Dichlorophenyl)piperazine dihydrochloride Safety Data Sheets.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride.
  • PubChem. (n.d.). This compound hydrochloride.
  • ChemicalBook. (n.d.). 1-(3-Chlorophenyl)piperazine Safety Data.
  • MedChemExpress. (2025). 1-(2,3-Dichlorphenyl)piperazine hydrochloride Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazine hydrochloride.
  • Biosynth. (2025). Safety Data Sheet: 1-(3,4-Dichlorophenyl)piperazine.
  • Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine.
  • Aaron Chemistry GmbH. (2014). MSDS: 1-(3-Chlorophenyl)piperazine.
  • CymitQuimica. (2024). Safety Data Sheet: 3-Chlorophenyl piperazine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Dichlorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,6-Dichlorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.